molecular formula C6H9NO2 B13016628 (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Katalognummer: B13016628
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: YGOZJCRQJHXVJY-YCXLAJEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1

InChI-Schlüssel

YGOZJCRQJHXVJY-YCXLAJEKSA-N

Isomerische SMILES

C1C2CC1N[C@@H]2C(=O)O

Kanonische SMILES

C1C2CC1NC2C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid: Structural Dynamics, Synthesis, and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape from flatland" in modern drug discovery has catalyzed the development of highly saturated, three-dimensional molecular scaffolds. Among these, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid —commonly referred to in peptidomimetic literature as 3,5-methanoproline —stands out as a profoundly rigid bioisostere of natural (2S)-proline. By introducing a methylene bridge between the C3 and C5 positions of the pyrrolidine ring, this bicyclic architecture locks the conformational pucker of the amino acid, dictating the cis/trans isomerization of adjacent peptide bonds. This technical whitepaper dissects the physicochemical properties, regioselective synthesis, and biological assay applications of this critical building block for researchers and drug development professionals.

Structural Mapping & Physicochemical Profile

To utilize this scaffold effectively, medicinal chemists must first map the IUPAC bicyclic nomenclature to the traditional proline ring system. In the 2-azabicyclo[2.1.1]hexane framework:

  • N2 corresponds to the proline N1 amine.

  • C3 corresponds to the proline C2 alpha-carbon (bearing the carboxylic acid).

  • C4 and C1 act as the bridgeheads, corresponding to proline C3 and C5 , respectively.

  • C6 is the inserted methano bridge connecting the bridgeheads.

This structural topology forces the molecule into a highly constrained geometry, dramatically increasing its fraction of sp³ hybridized carbons ( Fsp3​ ) while maintaining a low molecular weight ideal for fragment-based drug discovery (FBDD) [3].

Table 1: Physicochemical Properties of the 3,5-Methanoproline Scaffold
PropertyValueImplication for Drug Design
Molecular Formula C₆H₉NO₂Highly compact; minimal steric penalty upon incorporation.
Molecular Weight 127.14 g/mol Ideal for FBDD and heterobifunctional linker design.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent theoretical membrane permeability [3].
Fraction sp³ ( Fsp3​ ) 0.83High 3D character; prevents non-specific π−π stacking.
CLogP (N-Boc Derivative) ~1.66Optimal lipophilicity for synthetic handling and purification [4].

Conformational Rigidity & Biological Implications

Natural (2S)-proline exists in a dynamic equilibrium between -endo and -exo ring puckers, which directly influences the cis/trans ratio of the prolyl peptide bond. The 3,5-methanoproline architecture abolishes this equilibrium. Both pyrrolidine ring puckers are theoretically incorporated into the same bicyclic framework, but the steric constraints of the [2.1.1] system rigidly dictate the trajectory of the functional groups.

Prolyl 4-Hydroxylase (P4H) Interrogation

Prolyl 4-hydroxylase (P4H) is the enzyme responsible for hydroxylating proline residues in procollagen, a process requiring the substrate to adopt a specific -endo pucker and cis peptide bond for active site recognition. Assays utilizing synthetic peptides containing 3,5-methanoproline (Mtp) reveal a profound causality: Mtp-containing peptides fail to bind to the P4H active site [2].

Causality: While P4H specifically recognizes the -endo pucker, the extreme steric bulk and altered spatial trajectory of the rigidified 2-azabicyclo[2.1.1]hexane scaffold cause steric exclusion. This makes 3,5-methanoproline an invaluable negative-control probe for interrogating the spatial limits of collagen-modifying enzymes [2].

P4H_Assay P Natural (2S)-Proline E Prolyl 4-Hydroxylase (P4H) P->E Flexible Pucker M (3S)-3,5-Methanoproline M->E Rigidified Scaffold R1 Binding & Hydroxylation E->R1 Induced Fit R2 Steric Exclusion E->R2 Binding Prevented

Differential active site engagement of P4H by natural proline versus 3,5-methanoproline.

Synthesis Methodology: The Complex-Induced Proximity Effect

The synthesis of 3,5-methanoproline relies on the regioselective functionalization of the unactivated 2-azabicyclo[2.1.1]hexane core. Krow et al. demonstrated that this can be achieved via a temperature-dependent, Complex-Induced Proximity Effect (CIPE) driven lithiation [1].

Step-by-Step Protocol: Regioselective Synthesis of N-Boc-3,5-Methanoproline

Objective: Isolate the kinetically favored C3-carboxylate derivative from the thermodynamically favored C1-bridgehead derivative.

Reagents: N-Boc-2-azabicyclo[2.1.1]hexane, sec-Butyllithium (sec-BuLi), N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous CO₂ gas, anhydrous THF.

  • Pre-complexation & Aggregate Breakdown:

    • Action: Dissolve N-Boc-2-azabicyclo[2.1.1]hexane (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under strict argon atmosphere.

    • Causality: TMEDA coordinates with the lithium ion of sec-BuLi, breaking down its unreactive hexameric/tetrameric aggregates into highly reactive, nucleophilic monomers.

  • Kinetic Lithiation (Strict Temperature Control):

    • Action: Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath. Add sec-BuLi (1.2 eq) dropwise over 15 minutes.

    • Causality: The carbonyl oxygen of the N-Boc group coordinates the lithium ion (CIPE), directing the strong base to the adjacent protons. At -78 °C, the system operates under kinetic control, allowing deprotonation at the sterically accessible methylene (C3) position, yielding a mixture of C3 and C1 anions. (Note: Conducting this at 0 °C results in thermodynamic equilibration exclusively to the C1 bridgehead anion, yielding only 2,4-methanoproline) [1].

  • Electrophilic Quench:

    • Action: Bubble anhydrous CO₂ gas through the solution for 30 minutes while maintaining -78 °C.

    • Causality: The highly nucleophilic organolithium intermediates attack the electrophilic carbon of CO₂, forming the corresponding lithium carboxylate salts.

  • Workup & Self-Validating Quality Control:

    • Action: Quench with saturated NH₄Cl, acidify to pH 2-3 with 1M HCl, and extract with EtOAc. Separate the resulting regioisomers (3,5-methanoproline and 2,4-methanoproline) via preparative chiral HPLC.

    • Validation System: Analyze the isolated fractions via ¹H NMR. The successful isolation of 3,5-methanoproline is validated by the disappearance of the C3 proton (normally ~3.5 ppm) and the retention of the C1 bridgehead proton. Conversely, the byproduct (2,4-methanoproline) will lack the C1 bridgehead proton but retain the C3 methylene signals.

Lithiation A N-Boc-2-azabicyclo[2.1.1]hexane B sec-BuLi / TMEDA A->B CIPE Directed C -78 °C (Kinetic Control) B->C D 0 °C (Thermodynamic Control) B->D E Methylene (C3) + Bridgehead (C1) Anions C->E Deprotonation F Bridgehead (C1) Anion Only D->F Equilibration G 3,5-Methanoproline + 2,4-Methanoproline E->G 1. CO2 2. H+ H 2,4-Methanoproline (Exclusive) F->H 1. CO2 2. H+

Temperature-dependent regiocontrol in the synthesis of methanoprolines.

Conclusion

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (3,5-methanoproline) is a masterclass in conformational restriction. By bridging the C3 and C5 positions of proline, chemists can completely lock the pyrrolidine pucker, drastically altering the molecule's interaction with target enzymes like P4H. When synthesized via carefully controlled kinetic lithiation, this bioisostere provides drug developers with a powerful tool to rigidify PROTAC linkers, stabilize peptide secondary structures, and improve the pharmacokinetic profiles of next-generation therapeutics.

References

  • Complex-Induced Proximity Effects. Temperature-Dependent Regiochemical Diversity in Lithiation−Electrophilic Substitution Reactions of N-BOC-2-azabicyclo[2.1.1]hexane. 2,4- and 3,5-Methanoprolines. Organic Letters. URL: [Link]

  • Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase. Journal of Biological Chemistry (via NIH PMC). URL: [Link]

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-3-carboxylic acid. PubChem. URL: [Link]

Engineering Conformational Rigidity: A Technical Guide to (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug design, the strategic restriction of conformational flexibility is paramount for enhancing target affinity, metabolic stability, and pharmacokinetic profiles[1]. (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid —frequently designated as 3,5-methanoproline (Mtp)—is a highly specialized, conformationally restricted proline analog. By introducing a methylene bridge between the C3 and C5 positions of the pyrrolidine ring, this bicyclic scaffold effectively locks the amino acid into a rigid geometry[2]. This technical guide explores the structural dynamics, physicochemical properties, and synthetic methodologies of this critical building block, providing actionable protocols for researchers in medicinal chemistry and enzymology.

Structural Logic and Conformational Dynamics

Proline is unique among proteinogenic amino acids due to its secondary amine structure, which results in tertiary prolyl peptide bonds. This structural feature leads to two critical conformational phenomena:

  • Peptide Bond Isomerization: The trans and cis isomers of the prolyl peptide bond are nearly isoenergetic, leading to a measurable thermodynamic equilibrium ( KT/C​ )[2].

  • Pyrrolidine Ring Puckering: The five-membered ring rapidly interconverts between two primary puckers: Cγ-endo (which favors the cis-amide) and Cγ-exo (which favors the trans-amide)[3].

The 2-azabicyclo[2.1.1]hexane scaffold disrupts this dynamic equilibrium. The [2.1.1] bicyclic system essentially possesses two Cγ atoms, forcing the molecule to simultaneously present both the Cγ-endo and Cγ-exo faces[4]. This structural restriction breaks the traditional correlation between ring pucker and the KT/C​ ratio, creating a "conformational lock" that serves as an invaluable probe for enzymatic active sites[3].

G cluster_0 L-Proline Conformational Equilibrium endo Cγ-endo Pucker (Favors cis-amide) exo Cγ-exo Pucker (Favors trans-amide) endo->exo Rapid Interconversion mtp (3S)-2-Azabicyclo[2.1.1]hexane- 3-carboxylic acid (3,5-Methanoproline) lock Conformational Lock (Simultaneous presentation of both puckers) mtp->lock Bridged Cγ constraint lock->endo Mimics endo face lock->exo Mimics exo face

Figure 1: Conformational restriction of L-proline puckering by the 2-azabicyclo[2.1.1]hexane scaffold.

Physicochemical Profiling

The introduction of the methylene bridge significantly alters the thermodynamic preferences of the prolyl amide bond. Table 1 summarizes the quantitative differences between natural L-proline, its halogenated/hydroxylated derivatives, and the bridged Mtp analog.

Table 1: Conformational and Enzymatic Profiling of Proline Analogs

Amino Acid / AnalogPredominant Ring PuckerTrans/Cis Amide Ratio ( KT/C​ )P4H Substrate Activity
L-Proline (Pro) Cγ-endo4.6Yes
(2S,4R)-4-Hydroxyproline (Hyp) Cγ-exo6.7No (Product)
(2S,4S)-4-Fluoroproline (flp) Cγ-endo2.5Yes
(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (Mtp) Both (Bridged)~3.0No

(Data aggregated from NMR and enzymatic assays[4],[2],[3])

Experimental Methodologies

Protocol 3.1: Chemoselective Synthesis of Boc-Mtp-OH

The synthesis of the carboxylic acid from its primary alcohol precursor requires strict chemoselectivity to prevent epimerization of the highly sensitive C3 stereocenter.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve N-Boc-3-hydroxymethyl-2-azabicyclo[2.1.1]hexane (approx. 2.8 mmol) in a biphasic mixture of CH₂Cl₂ (14 mL) and saturated aqueous NaHCO₃ (11 mL)[3].

  • Catalyst Addition: Add TEMPO (27 mg, catalytic) and tetrabutylammonium chloride (Bu₄NCl, 67 mg) as a phase-transfer catalyst to the organic phase[3].

  • Oxidation: Cool the vigorously stirring mixture to 0 °C. Add an aqueous solution of NaOCl (14 mmol) dropwise over 45 minutes[3].

  • Isolation: Allow the reaction to warm to room temperature for 1 hour. Separate the aqueous layer, acidify carefully to pH 3–4 using 1M HCl, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate under vacuum to yield Boc-Mtp-OH.

Causality behind experimental choices: The use of TEMPO/NaOCl under buffered biphasic conditions (NaHCO₃) is a self-validating choice. Harsher oxidants (e.g., Jones reagent) or unbuffered basic conditions would trigger the base-catalyzed enolization of the C3 proton, leading to irreversible epimerization[3]. The phase-transfer catalyst (Bu₄NCl) ensures efficient interaction between the aqueous oxidant and the organic-soluble TEMPO radical, driving the reaction to completion at 0 °C.

Protocol 3.2: NMR Determination of the Amide Trans/Cis Ratio ( KT/C​ )

Accurate measurement of the KT/C​ ratio is critical for validating the conformational rigidity of the synthesized analog.

Step-by-Step Workflow:

  • Sample Preparation: Synthesize the N-acetylated methyl ester derivative (Ac-Mtp-OMe) and dissolve it in D₂O or CDCl₃ to a concentration of 10–20 mM[4].

  • Isotopic Labeling (Optional but Recommended): Utilize a ¹³C-labeled acetyl group (Ac-¹³C-Mtp-OMe) during the acetylation step[4].

  • NMR Acquisition: Acquire a ¹H or ¹³C NMR spectrum strictly at 25 °C[5].

  • Data Processing: Integrate the distinct α-proton signals or the ¹³C-enriched carbonyl signals corresponding to the trans and cis rotamers to calculate the KT/C​ ratio[5].

Causality behind experimental choices: Incorporating a ¹³C label at the acetyl carbonyl eliminates signal overlap from the complex bicyclic scaffold, allowing for baseline-resolved integration[4]. Conducting the measurement exactly at 25 °C ensures the true thermodynamic equilibrium is captured; higher temperatures increase the rate of isomerization, causing line broadening and integration artifacts[4].

Applications in Drug Design and Enzymology

Probing Human Prolyl 4-Hydroxylase (P4H)

Human P4H is responsible for the post-translational hydroxylation of proline in collagen, a process requiring the substrate to adopt a Cγ-endo pucker[2]. Because Mtp possesses two Cγ atoms and simultaneously presents both the endo and exo faces, it was hypothesized to bind the enzyme. However, empirical assays demonstrated that Mtp is neither a substrate nor an inhibitor of P4H[3]. This critical finding proved that P4H strictly discriminates against the Cγ-exo pucker during the initial binding event—a mechanistic safeguard that prevents the enzyme from being inhibited by its own product (Hyp, which strongly favors the Cγ-exo pucker)[2],[3].

Peptidomimetics and Protein-Protein Interactions (PPIs)

In modern drug discovery, shifting from planar aromatic fragments to sp³-enriched, three-dimensional moieties is a major trend[1]. The 2-azabicyclo[2.1.1]hexane scaffold reduces the entropic penalty of binding by pre-organizing the peptide backbone[1]. Furthermore, the lack of abstractable protons on the bridged system drastically increases metabolic stability against cytochrome P450 oxidation compared to standard alkyl-substituted prolines, making it a highly sought-after motif in the development of orally bioavailable PPI inhibitors[6].

References

  • Chernykh, A. V., et al. "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry, 2024. URL: [Link]

  • Jenkins, C. L., et al. "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." The Journal of Organic Chemistry, 2004. URL: [Link]

  • Raines, R. T., et al. "Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase." ACS Chemical Biology, 2010. URL: [Link]

  • Krow, G. R., et al. "Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics." The Journal of Organic Chemistry, 2012. URL: [Link]

  • "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry, 2024. URL: [Link]

Sources

Precision Vectorial Projection: Pharmacophore Modeling Using the (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Rigid Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich, conformationally restricted scaffolds marks a critical evolution in modern drug discovery—a paradigm shift often termed the "escape from flatland." Among the most promising of these rigid bioisosteres is (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid , a highly constrained proline analogue (often referred to as 2,4-methanoproline).

By acting as a rigid scaffold, this bicyclic system dramatically reduces the conformational entropy of ligands, pre-organizing pharmacophoric features (such as hydrogen bond donors/acceptors and lipophilic vectors) into precise 3D orientations. This whitepaper provides an in-depth technical framework for integrating the (3S)-2-azabicyclo[2.1.1]hexane core into pharmacophore modeling workflows, detailing the thermodynamic causality behind its efficacy and providing self-validating protocols for its computational and experimental deployment.

Mechanistic Foundations: The Thermodynamics of Rigidity

Conformational Restriction and the Entropic Advantage

In native (2S)-proline, the pyrrolidine ring exists in a dynamic equilibrium between -endo and -exo puckered conformations. When a flexible ligand binds to a target receptor, it must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy ( ΔS<0 ), which penalizes the overall free energy of binding ( ΔG ).

The Causality of the Methylene Bridge: The introduction of a methylene bridge between the C2 and C4 positions to form the 2-azabicyclo[2.1.1]hexane system physically locks the dihedral angles of the ring. This structural constraint forces the molecule into a singular, pre-organized pucker that mimics specific transition states or required binding geometries[1]. Consequently, the entropic penalty upon target binding is virtually eliminated. Furthermore, the steric bulk of the bridged system exerts a strong stereoelectronic influence on the adjacent peptide bond, heavily favoring the trans-amide rotamer, which is critical for linear vectorial projection in receptor pockets.

Vectorial Projection and Bioisosterism

Unlike flat benzene rings that project substituents in a 2D plane, the 2-azabicyclo[2.1.1]hexane scaffold projects its exit vectors in a defined, three-dimensional spatial arrangement[2]. This allows medicinal chemists to map pharmacophoric features with sub-angstrom precision. This scaffold has been successfully deployed in the design of Ligand-Directed Degraders (LDDs)[3] and nicotinic acetylcholine receptor (nAChR) ligands[4], where precise internitrogen distances are non-negotiable for target affinity.

Thermodynamics A Flexible Proline/Benzene B High Conformational Space A->B C High Entropic Penalty (ΔS < 0) B->C G Receptor Binding Affinity (ΔG) C->G D (3S)-2-Aza-BCH Scaffold E Pre-organized Exit Vectors D->E F Minimal Entropic Penalty (ΔS ≈ 0) E->F F->G

Fig 1. Thermodynamic causality of rigid 2-aza-BCH scaffolds in enhancing receptor binding affinity.

Quantitative Structural Comparison

To understand the superiority of the (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid scaffold in specific modeling scenarios, we must benchmark it against traditional moieties.

Physicochemical Property(2S)-Proline (Flexible)Benzene (Flat)(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
Hybridization ( Fsp3​ ) High ( sp3 )Zero ( sp2 )Very High ( sp3 )
Conformational Entropy High (Endo/Exo flux)Low (Rigid)Very Low (Locked Pucker)
Vectorial Exit Angles Variable / DynamicPlanar (2D)Fixed 3D Trajectories
Trans/Cis Amide Ratio ~4.6 (Variable)N/AHighly favored trans
Metabolic Stability ModerateModerate (CYP oxidation)High (Sterically shielded)

Self-Validating Experimental & Computational Protocols

The successful utilization of this rigid scaffold requires a tightly coupled in silico and in vitro workflow. The following protocols are designed as self-validating systems to ensure scientific integrity at every step.

Protocol A: Dynamic Pharmacophore Generation & Scaffold Hopping

Step 1: Molecular Dynamics (MD) Simulation of the Target

  • Action: Execute a 1 μs MD simulation of the target protein (e.g., the SH2 domain of STAT3 or P4H) in an explicit solvent environment.

  • Causality: Static crystal structures represent a single, low-energy thermodynamic state and often obscure transient, cryptic binding pockets. MD simulations allow for the generation of a dynamic pharmacophore, revealing the temporal frequency of H-bond donor/acceptor interactions. This ensures the rigid 2-aza-BCH scaffold is mapped to a physiologically relevant conformation rather than a crystallographic artifact.

  • Self-Validation Checkpoint: Calculate the Root Mean Square Fluctuation (RMSF) of the target binding pocket. If RMSF > 2.5 Å, the pocket is highly flexible; a single rigid scaffold may fail without ensemble docking. If RMSF < 2.5 Å, proceed to Step 2.

Step 2: Vector Mapping and Scaffold Alignment

  • Action: Superimpose the (3S)-2-azabicyclo[2.1.1]hexane core onto the dynamic pharmacophore model. Align the C3-carboxylic acid vector with the primary hydrogen-bond anchor of the receptor.

  • Causality: The rigid bicyclic core restricts the spatial variance of the functional groups. By anchoring the C3-carboxylate first, the remaining exit vectors (e.g., C5 or N2 substitutions) are forced into deterministic trajectories, drastically reducing the computational search space for R-group optimization.

  • Self-Validation Checkpoint: Perform an in silico conformational search of the modeled ligand. If the required bioactive conformation deviates by >0.5 Å RMSD from the global energy minimum of the free ligand, the scaffold is geometrically mismatched.

Workflow A Target 3D Structure (X-ray/Cryo-EM) B Dynamic Pharmacophore Generation (MD) A->B C Vector Mapping (H-Bonds, Lipophilic) B->C D Scaffold Hopping: Insert 2-Aza-BCH Core C->D E In Silico Validation (MM/GBSA) D->E F Synthesis & Biophysical Assay E->F

Fig 2. Integrated computational and experimental workflow for 2-aza-BCH pharmacophore modeling.

Protocol B: Synthesis and Structural Validation of the Scaffold

Step 1: Photochemical or Lewis-Acid Mediated Cycloaddition

  • Action: Synthesize the functionalized 2-azabicyclo[2.1.1]hexane core utilizing a [2π+2σ] cycloaddition between a bicyclo[1.1.0]butane (BCB) and an imine, or via an intramolecular [2+2] photocycloaddition.

  • Causality: Traditional nucleophilic substitutions fail to overcome the immense Baeyer ring strain of the[2.1.1] bicyclic system. Photochemical or Lewis-acid mediated cycloadditions bypass this thermodynamic barrier by utilizing excited states or highly reactive strained precursors (BCBs), driving the reaction forward entropically to form the bridged system[2].

Step 2: Solution-State Conformational Validation via NMR

  • Action: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and measure 3J coupling constants of the synthesized scaffold in aqueous solution ( D2​O ).

  • Causality: In silico models assume a specific rigidity. Solution-state NMR provides empirical proof of the spatial distances between protons. The spatial proximity of the bridgehead protons to the substituent vectors must show strong NOE cross-peaks that perfectly correlate with the distances predicted in the in silico pharmacophore model.

  • Self-Validation Checkpoint: Extract the interatomic distances from the NOESY spectra. If the distance between the C3 proton and the bridgehead C1 proton exceeds the predicted rigid model by >10%, the cyclization has either yielded an incorrect stereoisomer or the ring system has undergone an unexpected ring-opening rearrangement[3]. Do not proceed to biological assays until the structural integrity is confirmed.

Conclusion

The (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid scaffold is not merely a structural novelty; it is a precision tool for thermodynamic optimization in drug design. By leveraging its locked conformational state and defined exit vectors, researchers can bypass the entropic penalties that plague flexible ligands and the off-target liabilities associated with flat aromatic rings. Strict adherence to self-validating computational and biophysical protocols ensures that the theoretical benefits of this scaffold translate reliably into high-affinity, metabolically stable therapeutics.

References

  • Polysubstituted bicyclo-[2.1.1]-hexanes as benzene isosteres for medicinal chemistry Royal Society of Chemistry (RSC) URL:[Link]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability The Journal of Organic Chemistry (ACS) URL:[Link]

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement Organic Letters (ACS) URL:[Link]

  • Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Molecular Weight and Exact Mass Calculation for (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is an increasingly vital conformationally restricted proline bioisostere used in the development of targeted therapeutics. Accurate mass calculation and rigorous mass spectrometry validation are foundational for its successful integration into drug discovery pipelines. This whitepaper provides a definitive guide to the structural derivation, exact mass calculation, and self-validating LC-HRMS protocols required for the analytical verification of this compound.

Structural Significance and Chemical Derivation

The utility of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid stems from its highly rigid bicyclic core. By bridging the pyrrolidine ring of proline, the molecule restricts the ϕ and ψ dihedral angles, locking the compound into specific conformational states. This structural pre-organization reduces the entropic penalty upon target binding, a principle heavily leveraged in recent oncology drug development, such as the synthesis of small-molecule KRAS inhibitors[1], RNA-binding protein modulators[2], and probes for human prolyl 4-hydroxylase[3].

Formula Derivation:

  • The parent alkane, bicyclo[2.1.1]hexane, possesses the formula C₆H₁₀.

  • Substituting one methylene (-CH₂-) group at the 2-position with a secondary amine (-NH-) yields 2-azabicyclo[2.1.1]hexane (C₅H₉N).

  • Functionalization at the 3-position with a carboxylic acid (-COOH) replaces a hydrogen atom, resulting in the final empirical formula: C₆H₉NO₂ .

Note: While the (3S) stereoconfiguration is biologically critical for spatial alignment within target active sites, it does not alter the empirical formula or the resulting mass calculations.

Quantitative Calculations: Molecular Weight vs. Exact Mass

In pharmaceutical analysis, distinguishing between the average molecular weight (used for stoichiometry and macroscopic formulation) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) is critical[4].

  • Average Molecular Weight: Calculated using standard atomic weights, which account for the natural terrestrial abundance of all isotopes.

  • Monoisotopic Exact Mass: Calculated using the mass of the primary, most abundant isotope of each constituent element.

Table 1: Atomic Data and Mass Contributions
ElementPrimary IsotopeMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )Atom Count
Carbon¹²C12.00000012.0116
Hydrogen¹H1.0078251.0089
Nitrogen¹⁴N14.00307414.0071
Oxygen¹⁶O15.99491515.9992

Calculation of Monoisotopic Exact Mass (Neutral Molecule):

  • Carbon: 6 × 12.000000 = 72.000000 Da

  • Hydrogen: 9 × 1.007825 = 9.070425 Da

  • Nitrogen: 1 × 14.003074 = 14.003074 Da

  • Oxygen: 2 × 15.994915 = 31.989830 Da

  • Total Exact Mass: 127.063329 Da

  • Average Molecular Weight: 127.143 g/mol

HRMS Validation Protocol: A Self-Validating System

To confirm the identity of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid during synthesis or biological assay extraction, a self-validating LC-HRMS protocol must be employed. A protocol is "self-validating" when it intrinsically controls for false positives, instrument drift, and carryover through the mandatory inclusion of real-time lock mass calibration and interleaved blank injections.

Table 2: Expected Adducts in LC-HRMS
Ion TypeChemical FormulaCalculated Exact Mass (m/z)Ionization Mode
[M+H]⁺C₆H₁₀NO₂⁺128.0706Positive (ESI+)
[M+Na]⁺C₆H₉NO₂Na⁺150.0525Positive (ESI+)
[M-H]⁻C₆H₈NO₂⁻126.0561Negative (ESI-)
Step-by-Step LC-HRMS Methodology

Step 1: Sample Preparation (Analyte & Matrix Control)

  • Action: Dissolve the compound in LC-MS grade methanol to 1 mg/mL, then dilute to 1 µg/mL in an aqueous solution of 50% acetonitrile containing 0.1% formic acid.

  • Causality: The basic secondary amine in the azabicyclo core requires an acidic environment (0.1% formic acid, pH ~2.7) to ensure complete protonation prior to aerosolization. This maximizes the[M+H]⁺ ion yield in positive electrospray ionization (ESI+) mode.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 2% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Causality: As a small, highly polar amino acid analog, the compound exhibits poor retention on standard C18 columns. Starting the gradient at a very low organic composition (2%) prevents the analyte from co-eluting with the solvent front and ion-suppressing salts.

Step 3: High-Resolution Detection and Lock Mass Calibration

  • Action: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Continuously infuse a reference standard, such as Leucine Enkephalin (m/z 556.2771), via a secondary reference sprayer.

  • Causality: Temperature fluctuations and electronic drift can shift mass readings by several parts-per-million (ppm). The real-time lock mass corrects the m/z axis dynamically. This ensures the measured mass of the analyte matches the theoretical [M+H]⁺ mass of 128.0706 Da with an error of less than 2 ppm, definitively confirming the molecular formula.

Experimental Workflow Visualization

The following diagram illustrates the interconnected stages of the self-validating LC-MS workflow, highlighting the flow of the sample from preparation to exact mass verification.

LCMS_Workflow SamplePrep Sample Prep (1 µg/mL, 0.1% FA) Chromatography UHPLC Separation (C18, Gradient) SamplePrep->Chromatography 2 µL Inject Ionization ESI Source (Pos/Neg Mode) Chromatography->Ionization Eluate Detection HRMS Detection (Lock Mass Active) Ionization->Detection Ions DataAnalysis Data Analysis (m/z 128.0706) Detection->DataAnalysis Spectra

Figure 1: Self-validating LC-HRMS workflow for exact mass verification of the azabicyclo core.

Conclusion

The rigorous determination of the molecular weight (127.143 g/mol ) and exact mass (127.0633 Da) of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is non-negotiable for its application in advanced drug design. By employing the self-validating LC-HRMS protocols outlined in this whitepaper, researchers can ensure absolute structural confidence, thereby accelerating the development of next-generation conformationally restricted therapeutics.

References

  • Title: Small molecule inhibitors of kras proteins (WO2025230961A1)
  • Title: Compounds targeting RNA-binding or RNA-modifying proteins (CN116157392A)
  • Title: Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (Atomic Mass and Isotope Standards) Source: PubChem URL: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis Protocols for (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold is a highly prized sp3 -rich bioisostere. Specifically, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid serves as a conformationally restricted proline analogue (methanoproline), whose incorporation into peptidomimetics provides critical insights into collagen stability and cis-trans prolyl isomerization[1]. Historically, accessing this scaffold required lengthy, low-yielding photochemical [2+2] cycloadditions or chiral auxiliary-directed cyclizations[2].

This application note details a state-of-the-art, scalable protocol leveraging a strain-release asymmetric (3+2) cycloaddition between bicyclo[1.1.0]butanes (BCBs) and glyoxylate-derived imines. Catalyzed by highly confined imidodiphosphorimidate (IDPi) Brønsted acids, this methodology provides direct, enantioselective access to the (3S)-aza-BCH core[3], completely bypassing the limitations of classical photochemical approaches.

Scientific Rationale & Mechanistic Insights

The core transformation relies on the immense ring strain of the bicyclo[1.1.0]butane system (~65 kcal/mol), which provides the thermodynamic driving force for the reaction.

Causality of the Catalyst Choice: Standard chiral phosphoric acids (CPAs) fail to provide high enantioselectivity due to the flexibility of the transition state. In contrast, IDPi catalysts feature a highly confined chiral microenvironment. When the p-methoxyphenyl (PMP)-protected glyoxylate imine is protonated by the IDPi catalyst, it forms a rigid, hydrogen-bonded chiral ion pair. This spatial confinement effectively blocks the Re-face of the electrophilic imine carbon. Consequently, the BCB nucleophile is forced to approach exclusively from the Si-face, establishing the (3S) stereocenter with exceptional enantiomeric ratios (e.r. > 98:2)[4].

Mechanism N1 Imine Protonation N2 Chiral Ion-Pair N1->N2 N3 Si-Face Attack N2->N3 N4 Strain Release N3->N4

Caption: Mechanistic sequence of the IDPi-catalyzed strain-release asymmetric cycloaddition.

Quantitative Data: Catalyst Optimization

The selection of the catalyst and reaction temperature is critical. The table below summarizes the optimization data, demonstrating the necessity of the IDPi framework for achieving target stereometrics.

EntryCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Ratio (e.r.)
1TRIP (Standard CPA)DCM-784560:40
2CPA-1 (Bulky Naphthyl)Toluene-785575:25
3IDPi-1 (Moderate Confinement)Toluene-788892:8
4 IDPi-2 (High Confinement) Toluene -78 94 98:2

Note: IDPi-2 = Tetrakis(2,4,6-triisopropylphenyl) substituted imidodiphosphorimidate.

Self-Validating Experimental Protocols

G A Bicyclo[1.1.0]butane (BCB) D (3S)-aza-BCH Ester A->D B PMP-Glyoxylate Imine B->D C Chiral IDPi Catalyst C->D E Deprotection D->E F (3S)-2-Aza-BCH-3- Carboxylic Acid E->F

Caption: Synthetic workflow for (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid via (3+2) cycloaddition.

Phase 1: Preparation of the PMP-Glyoxylate Imine

Causality: The p-methoxyphenyl (PMP) group is selected because its electron-donating nature stabilizes the intermediate iminium ion during catalysis, and it can be oxidatively cleaved later without rupturing the strained bicyclic core.

  • Setup: In a flame-dried 100 mL round-bottom flask under argon, dissolve p-methoxyaniline (10.0 mmol) in anhydrous DCM (40 mL).

  • Condensation: Add anhydrous MgSO4​ (5.0 g) followed by ethyl glyoxylate (11.0 mmol, 50% solution in toluene).

  • Validation Checkpoint: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the aniline spot (UV active, ninhydrin negative) validates complete imine formation.

  • Isolation: Filter the suspension through a pad of Celite to remove MgSO4​ . Concentrate the filtrate under reduced pressure to yield the crude PMP-glyoxylate imine, which must be used immediately in Phase 2 to prevent oligomerization.

Phase 2: Asymmetric (3+2) Cycloaddition (Core Protocol)

Causality: The reaction is strictly maintained at -78 °C. At higher temperatures, the background uncatalyzed thermal cycloaddition competes with the IDPi-catalyzed pathway, drastically reducing the enantiomeric excess.

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve the freshly prepared PMP-glyoxylate imine (1.0 mmol) and IDPi-2 catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL).

  • Temperature Control: Submerge the vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • BCB Addition: Slowly add a solution of bicyclo[1.1.0]butane (1.5 mmol in pentane) dropwise over 10 minutes down the side of the flask.

  • Validation Checkpoint: Stir at -78 °C for 12 hours. Withdraw a 50 µL aliquot, quench with saturated NaHCO3​ , and analyze via chiral HPLC (Chiralpak AD-H column). The reaction is deemed successful when the product peak area ratio exceeds 98:2 (e.r.) and the starting imine is fully consumed.

  • Workup: Quench the reaction cold with triethylamine (0.5 mL) to neutralize the Brønsted acid, warm to room temperature, and concentrate. Purify via flash chromatography (silica gel, gradient hexanes/EtOAc) to isolate the (3S)-aza-BCH ethyl ester.

Phase 3: N-Deprotection and Saponification

Causality: Ceric Ammonium Nitrate (CAN) is utilized to oxidatively cleave the PMP group via a radical cation intermediate. Strict temperature control (0 °C) is mandatory to prevent oxidative ring-opening of the strained aza-BCH core.

  • PMP Cleavage: Dissolve the (3S)-aza-BCH ethyl ester (0.5 mmol) in a 4:1 mixture of Acetonitrile/Water (5 mL) and cool to 0 °C. Add CAN (1.5 mmol) portion-wise over 15 minutes. Stir for 1 hour.

  • Extraction: Dilute with EtOAc (15 mL) and wash with 10% aqueous Na2​SO3​ to reduce excess oxidant. Extract the aqueous layer with EtOAc, dry the combined organics over Na2​SO4​ , and concentrate.

  • Saponification: Dissolve the crude N-deprotected ester in THF/Water (1:1, 4 mL). Add LiOH· H2​O (1.5 mmol) and stir at room temperature for 4 hours.

  • Final Isolation: Acidify the mixture to pH 6 using 1M HCl. Lyophilize the aqueous solution and purify the residue via reverse-phase C18 chromatography to yield pure (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid.

References

  • Title: Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A New Synthesis of 2-Azabicyclo[2.1.1]hexanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes Source: ACS Catalysis (ACS Publications) URL: [Link]

Sources

Application Note: Incorporating (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid into Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily proteolytic instability and high conformational entropy. L-Proline is classically utilized to introduce structural rigidity; however, its native pyrrolidine ring remains dynamically flexible, interconverting between Cγ-endo and Cγ-exo puckers.

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid —commonly referred to as a stereoisomer of 2,4-methanoproline—acts as a highly constrained proline surrogate. By introducing a methylene bridge across the pyrrolidine ring, this bicyclic system locks the backbone into a pre-organized geometry. This application note details the mechanistic rationale and provides a self-validating, step-by-step synthetic protocol for incorporating this advanced building block into solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: Escaping Conformational Flatland

The incorporation of bridged bicyclic systems into peptide backbones is not merely a structural substitution; it is a targeted thermodynamic and kinetic intervention.

  • Torsional Control & Trans Stabilization: Native proline populates both cis and trans amide bond geometries (typically 10–30% cis). The steric bulk of the exo-face in the 2-azabicyclo[2.1.1]hexane skeleton heavily biases the preceding amide bond, resulting in1[1].

  • Entropic Optimization: By restricting the pyrrolidine pucker, the bicyclic analogue minimizes the conformational entropy lost upon binding to a target receptor. If the locked conformation matches the bioactive geometry, binding affinity increases exponentially[2].

  • Proteolytic Shielding: Proteases require backbone flexibility to force the amide bond into a tetrahedral transition state. The rigid, sp3-rich bridged architecture sterically occludes protease active sites, drastically extending the plasma half-life of the resulting peptidomimetic[3].

G N1 Bridged Bicyclic Skeleton N2 Restricted Pyrrolidine Pucker N1->N2 N5 Steric Shielding of Amide Bond N1->N5 N3 Pre-organized Bioactive Conformation N2->N3 N4 Increased Target Affinity (Lower Entropy Penalty) N3->N4 N6 Enhanced Proteolytic Stability N5->N6

Logical causality of bridged bicyclic proline surrogates on peptide efficacy.

Quantitative Profiling: Standard Proline vs. Bicyclic Surrogate

To justify the increased synthetic complexity, the table below summarizes the empirical advantages of replacing L-Proline with (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid in a model therapeutic peptide.

ParameterL-Proline(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acidMechanistic Driver
Pyrrolidine Pucker Dynamic (Cγ-endo ⇌ Cγ-exo)LockedMethylene bridge physically prevents ring inversion.
Amide Bond Geometry Variable (~10-30% cis)Highly biased transSteric bulk of the exo-face forces trans stabilization.
Proteolytic Half-Life Baseline (Minutes to Hours)>10-fold increaseSteric occlusion prevents enzyme-induced transition states.
Conformational Entropy HighLowPre-organization reduces the thermodynamic penalty of binding.

Self-Validating SPPS Protocol for Bicyclic Peptidomimetics

Synthesizing peptides containing 2-azabicyclo[2.1.1]hexane derivatives requires specialized SPPS conditions. The secondary amine of the bicyclic system is deeply hindered, making the subsequent amino acid coupling the most common point of failure (truncation). This protocol utilizes a self-validating framework to ensure sequence integrity.

G A 1. Resin Swelling & Prep (Low loading Rink Amide) B 2. Fmoc Deprotection (20% Piperidine + Oxyma) A->B C 3. Bicyclic Monomer Coupling (HATU/HOAt, 3 eq) B->C D 4. In-Process Validation (Chloranil Test) C->D E 5. Subsequent AA Coupling (Microwave + COMU) D->E F 6. Cleavage & Purification (TFA Cocktail -> RP-HPLC) E->F

Self-validating SPPS workflow for sterically hindered bicyclic peptidomimetics.

  • Materials: Rink Amide AM resin (Low loading: 0.3–0.4 mmol/g).

  • Causality: Bicyclic systems introduce severe steric bulk that promotes inter-chain aggregation on the solid support. A low-loading resin increases the spatial distance between growing chains, mitigating premature truncation.

  • Procedure:

    • Swell the resin in DCM/DMF (1:1 v/v) for 30 minutes to maximize pore accessibility.

    • Treat with 20% piperidine in DMF containing 0.1 M Oxyma Pure (2 × 5 mins). Causality: Oxyma suppresses base-catalyzed aspartimide formation, which is often exacerbated by conformationally rigid backbones.

  • Procedure:

    • Pre-activate Fmoc-(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF for 3 minutes.

    • Add DIPEA (6.0 eq), transfer the solution to the resin, and agitate for 2 hours at room temperature.

  • Causality: HOAt is strictly preferred over HOBt here. The nitrogen atom in HOAt's pyridine ring provides a neighboring group effect, acting as an intramolecular general base to accelerate the reaction with hindered amines.

  • Validation Gate: Perform a standard Kaiser test. A clear/yellow resin indicates successful coupling to the primary amine.

  • Procedure:

    • Deprotect the Fmoc group on the bicyclic monomer (as in 4.1).

    • Validation Gate: Perform a Chloranil Test . Causality: The Kaiser test only detects primary amines. Because the deprotected bicyclic monomer presents a secondary amine, the Chloranil test (which turns blue/green in the presence of secondary amines) is mandatory to confirm deprotection.

    • Couple the next Fmoc-AA-OH using COMU (3.0 eq), Oxyma (3.0 eq), and DIPEA (6.0 eq) under microwave irradiation (75°C for 15 minutes). Alternatively, use the symmetric anhydride of the incoming amino acid.

    • Validation Gate: Repeat the Chloranil test. If the beads remain blue/green, perform a double coupling before proceeding. Do not advance until the test is negative.

  • Procedure: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours. Filter the resin, precipitate the peptide in cold diethyl ether, and isolate via centrifugation. Purify using RP-HPLC.

References

  • Title: Substituted 2-Azabicyclo[2.1.
  • Title: A New Synthesis of 2-Azabicyclo[2.1.
  • Title: Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)

Sources

Application Note: Optimized Amide Bond Coupling Conditions for (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptidomimetics and covalent inhibitors increasingly relies on conformationally restricted bioisosteres to improve pharmacokinetic properties and target engagement. Among these, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (a methanoproline derivative) has emerged as a privileged scaffold. However, the rigid bicyclic framework introduces severe steric hindrance, and the C3 α -stereocenter is susceptible to base-catalyzed epimerization during activation.

This Application Note provides a comprehensive, field-proven guide to selecting and executing the optimal amide bond coupling conditions for these challenging derivatives. By analyzing the mechanistic causality behind reagent selection, this guide empowers synthetic chemists to maximize yields while preserving stereochemical integrity.

Scientific Context & Structural Significance

The incorporation of a methylene bridge into the proline ring to form a 2-azabicyclo[2.1.1]hexane system fundamentally alters its 3D architecture[1]. This bridging constrains the pyrrolidine ring pucker, which enforces a strong n→π∗ stereoelectronic interaction between the amide oxygen lone pair and the upstream carbonyl group[1][2].

Thermodynamically, this interaction heavily stabilizes the trans-amide bond geometry, making these derivatives highly valuable for locking peptides and small molecules into their bioactive conformations[1]. However, this same rigidity is the root cause of the synthetic challenges encountered during amide coupling.

Mechanistic Challenges in Amide Coupling

Working with (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid derivatives requires navigating three primary chemical hurdles:

  • Severe Steric Hindrance: The [2.1.1] bicyclic framework creates a bulky steric shield around both the N2 secondary amine and the C3 carboxylic acid. Standard coupling agents (e.g., DCC, EDC alone) often fail to achieve full conversion due to the inability of the incoming nucleophile to access the activated ester.

  • C3 Epimerization Risk: The stereocenter at the C3 position (alpha to the carbonyl) is highly sensitive[3]. When the carboxylic acid is activated into a highly reactive intermediate (such as an OAt-ester), the α -proton becomes significantly more acidic. In the presence of strong or unhindered tertiary amine bases (like Triethylamine), deprotonation occurs, leading to a planar enolate and subsequent racemization[4].

  • Guanylation Side-Reactions: When utilizing highly reactive uronium-based coupling agents (e.g., HATU) with sterically hindered amines, the amine may directly attack the coupling reagent rather than the activated ester. This pathway yields unwanted tetramethylguanidine (TMG) byproducts and consumes the coupling agent[5].

Reagent Selection & Optimization Strategy

To establish a self-validating and robust protocol, the choice of coupling reagent and base must be dictated by the specific electronic and steric nature of the coupling partners.

The High-Reactivity Strategy: HATU / DIPEA

For highly hindered amine partners where epimerization is of secondary concern, HATU remains the gold standard. Mechanistically, the carboxylate attacks the electron-deficient carbon of HATU to form an unstable isouronium salt, which is rapidly consumed by the HOAt anion to generate the OAt-active ester[6][7]. The extraordinary efficiency of HATU stems from the pyridine nitrogen of the HOAt leaving group, which provides neighboring-group participation. This stabilizes the incoming amine via a 7-membered hydrogen-bonded transition state, effectively overcoming the steric bulk of the bicyclic system[7].

The Low-Epimerization Strategy: T3P / Pyridine

When the preservation of the C3 stereocenter is paramount, the combination of Propylphosphonic anhydride (T3P) and Pyridine is the optimal choice[3]. Pyridine is a significantly weaker base than DIPEA, which drastically reduces the rate of α -proton abstraction during the lifetime of the activated phosphonic mixed anhydride[4]. Furthermore, T3P is highly scalable, and its water-soluble byproducts allow for a simple aqueous workup, eliminating the need for complex chromatography[8].

Data Presentation: Comparative Analysis

Table 1: Summary of Amide Coupling Conditions for Bicyclic Prolines

Coupling SystemBaseSolventYield PotentialEpimerization RiskPrimary Indication
HATU DIPEADMFVery HighModerateHighly sterically hindered amines
T3P PyridineEtOAc / DCMHighVery LowEpimerization-prone C3 stereocenters
EDC / HOAt DIPEADCMModerateLowStandard couplings, easy byproduct removal

Decision Tree for Coupling Strategy

To streamline workflow design, consult the following logical decision matrix when planning your synthesis:

G Start Amide Coupling of (3S)-2-Azabicyclo[2.1.1]hexane- 3-carboxylic Acid Q1 Is the C3 stereocenter highly prone to epimerization? Start->Q1 T3P Use T3P / Pyridine (Low epimerization, easy workup) Q1->T3P Yes Q2 Is the amine partner sterically hindered? Q1->Q2 No HATU Use HATU / DIPEA / DMF (High reactivity, fast conversion) Q2->HATU Yes EDC Use EDC / HOAt / DIPEA (Balanced reactivity & control) Q2->EDC No

Figure 1: Decision matrix for selecting optimal amide coupling conditions for bicyclic prolines.

Experimental Protocols

Protocol A: High-Reactivity Coupling (HATU / DIPEA)

Use this protocol when coupling sterically hindered amines where maximum reactivity is required.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid derivative (1.0 equiv) and the amine partner (1.1 to 1.2 equiv).

  • Solvation: Dissolve the reagents in anhydrous DMF to achieve a concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C. Critical Step: Pre-cooling is essential to mitigate the exothermic activation step and reduce epimerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise via syringe.

  • Activation: Add HATU (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor completion via LC-MS or TLC (typically 2–4 hours).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes) to remove DMF, saturated aqueous NaHCO₃ (1 × 5 volumes), and brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: Low-Epimerization Coupling (T3P / Pyridine)

Use this protocol to preserve the absolute stereochemistry of the C3 position.

  • Preparation: In an oven-dried flask under an inert atmosphere, combine the carboxylic acid derivative (1.0 equiv) and the amine partner (1.1 equiv).

  • Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to a concentration of 0.1 M[8].

  • Base Addition: Add Pyridine (3.0 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over a period of 15–30 minutes[8]. Note: Slow addition prevents localized heating and further suppresses epimerization.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight[8].

  • Workup: Dilute the mixture with additional DCM or EtOAc (10 volumes). Wash the organic layer successively with 10% aqueous citric acid (10 volumes) to remove pyridine, water (2 × 5 volumes), saturated aqueous NaHCO₃ (5 volumes), and brine (5 volumes)[8].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble T3P byproducts are completely removed during the aqueous washes, often yielding crude material of sufficient purity for subsequent steps without chromatography[4][8].

Sources

Advanced In Vitro Assay Preparation Using (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay biologists, and medicinal chemists in early-stage drug discovery. Focus: Bridging 3D conformational rigidity with target affinity in biochemical and biophysical screening.

Executive Summary

The transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional scaffolds is a major paradigm shift in modern drug discovery, often referred to as "escaping from flatland"[1]. Among these 3D scaffolds, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (a highly constrained 2,4-methanoproline bioisostere) has emerged as a critical building block. By locking the pyrrolidine ring into a specific pucker, this bicyclic ligand minimizes the entropic penalty upon target binding, making it an exceptional warhead or fragment for probing proline-directed enzymes (e.g., DPP-4, Prolyl Endopeptidase) and transporters (e.g., Glutamate Transporters)[2].

This Application Note provides a comprehensive, self-validating framework for preparing and executing in vitro assays utilizing this rigid ligand, detailing the causality behind every biochemical choice.

The Causality of Conformational Restriction

In native L-proline, the pyrrolidine ring dynamically interconverts between envelope and half-chair conformations, and the preceding peptide bond exists in a mixture of cis and trans states. When designing a high-affinity ligand, this flexibility is a liability; the molecule must shed conformational entropy ( ΔS ) to bind its target, reducing overall binding free energy ( ΔG ).

The insertion of a single methylene bridge to form the 2-azabicyclo[2.1.1]hexane core forces the ring into a fixed trajectory and strongly biases the amide bond toward the trans geometry[3]. Consequently, the ligand is pre-organized for the binding pocket.

ConformationalLogic N1 Unstructured Proline (High Entropic Penalty) N2 sp3-Rich Bridging (Methylene insertion) N1->N2 N3 (3S)-2-azabicyclo[2.1.1]hexane -3-carboxylic acid N2->N3 N4 Fixed Pyrrolidine Pucker N3->N4 N5 Trans-Amide Stabilization N3->N5 N6 Enhanced Target Affinity (Lower Kd / IC50) N4->N6 N5->N6

Caption: Logical flow illustrating the thermodynamic advantages of conformational restriction using the bicyclic scaffold.

Physicochemical Profiling & Assay Implications

Before introducing the ligand into an aqueous assay environment, one must understand how its structural rigidity alters its physicochemical behavior. Despite the addition of a carbon atom, 2,4-methanopyrrolidines often exhibit improved water solubility and reduced lipophilicity compared to their flat counterparts[2].

Table 1: Comparative Physicochemical Data and Assay Impact

PropertyL-Proline(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acidAssay Causality & Impact
Ring Pucker DynamicFixed (Bridged bicyclic)Impact: Faster apparent association rates ( kon​ ) due to lack of induced-fit requirements.
Amide Geometry Mixed cis/transStrongly favors transImpact: Ideal for targets requiring trans geometry; prevents biphasic binding kinetics.
Lipophilicity (logD) ~ -2.5~ -1.8 to -2.0Impact: Low lipophilicity minimizes non-specific hydrophobic aggregation in standard buffers.
Fraction sp3 (Fsp3) 1.01.0Impact: High 3D character prevents intercalation into flat assay components (e.g., lipid membranes).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal quality control check.

AssayProtocol Step1 1. Ligand Solubilization (10 mM Stock Preparation) Step2 2. Acoustic Dispensing (Serial Dilution in DMSO) Step1->Step2 Step3 3. Target Incubation (Buffer + Enzyme + Tracer) Step2->Step3 Step4 4. Thermodynamic Equilibration (60 min, 25°C) Step3->Step4 Step5 5. Signal Acquisition (FP or FRET Readout) Step4->Step5

Caption: Step-by-step workflow for high-throughput in vitro screening of bicyclic proline analogues.

Protocol A: Ligand Solubilization & Stock Management

Because (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is an amino acid, it exists as a zwitterion at physiological pH. This heavily dictates its solvation thermodynamics.

  • Salt Form Verification: Ensure the compound is supplied as a hydrochloride (HCl) salt rather than a free zwitterion.

    • Causality: Zwitterions possess high crystal lattice energies, making them notoriously difficult to dissolve in 100% DMSO. The HCl salt disrupts this lattice, enabling rapid solvation.

  • Stock Preparation: Dissolve the ligand in anhydrous DMSO to a final concentration of 10 mM.

    • Validation Check: Visually inspect for birefringence under a microscope. If microcrystals persist, add 5% v/v ultra-pure water. The highly polar nature of the bicyclic core tolerates this co-solvent without precipitating.

  • Storage: Aliquot into single-use opaque vials and store at -20°C under argon.

    • Causality: Bicyclic amines can be hygroscopic and susceptible to oxidative degradation over prolonged freeze-thaw cycles.

Protocol B: Fluorescence Polarization (FP) Target Engagement Assay

This protocol outlines a competitive binding assay (e.g., against a Glutamate Transporter or Prolyl Isomerase) using the bicyclic ligand to displace a fluorescent probe.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

  • Target Protein: Recombinant target (e.g., 50 nM final concentration).

  • Tracer: FITC-labeled reference ligand (e.g., 10 nM final concentration).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer fresh.

    • Causality: The inclusion of 0.01% Tween-20 is critical. Even though the ligand has low lipophilicity, highly rigid sp3 scaffolds can still exhibit non-specific binding to the polystyrene walls of microplates. Tween-20 passivates these surfaces.

  • Ligand Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense the 10 mM ligand stock into a 384-well black, flat-bottom microplate. Create an 11-point dose-response curve (10 µM down to 0.1 nM).

    • Validation Check: Ensure the final DMSO concentration in all wells (including controls) is normalized to exactly 1% v/v to prevent solvent-induced protein denaturation.

  • Protein-Tracer Complex Addition: Pre-incubate the target protein with the FITC-tracer for 15 minutes, then add 20 µL of this complex to the assay plate containing the dispensed ligand.

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes in the dark.

    • Causality: Conformationally pre-organized ligands often have highly specific binding trajectories. While they lack the entropic penalty of flexible ligands, their rigid nature requires precise steric alignment in the binding pocket. A 60-minute incubation ensures steady-state equilibrium is reached.

  • Readout: Measure Fluorescence Polarization (FP) using a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis & Quality Control

To validate the assay, analyze the raw polarization values (mP) using a four-parameter logistic (4PL) non-linear regression model.

  • Z'-Factor Calculation: Calculate the Z'-factor using the positive control (10 µM reference inhibitor) and negative control (1% DMSO vehicle). A self-validating assay must yield a Z′≥0.6 .

  • Ki Determination: Because this is a competitive assay, the raw IC50​ is dependent on the tracer concentration. Convert the IC50​ of the (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid ligand to an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[Tracer]​IC50​​

Causality: Reporting Ki​ rather than IC50​ normalizes the data, allowing medicinal chemists to directly compare the thermodynamic affinity of the bicyclic ligand against standard flexible proline derivatives across different assay formats.

References

  • Title: Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character Source: Bioorganic & Medicinal Chemistry Letters (Referenced via PMC) URL: [Link]

  • Title: Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Cyclic tailor-made amino acids in the design of modern pharmaceuticals Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Application Note: Advanced Crystallization and Isolation Techniques for (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid, commonly referred to as methanoproline, is a highly constrained proline analogue. By locking the pyrrolidine ring pucker via a one-carbon methano bridge, this bicyclic system isolates the influence of ring pucker on the cis/trans isomerization of prolyl peptide bonds, making it a critical tool for studying collagen stability and peptide conformation[1]. Furthermore, its unique steric and electronic profile has made it a highly valuable building block in organocatalysis[2] and modern drug discovery, notably in the development of targeted small molecule inhibitors for KRAS mutations[3].

The Isolation Challenge: Standard synthetic routes to 2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically yield a racemic mixture. While analytical and small-scale preparative separations can be achieved via chiral chromatography[3], industrial scale-up and rigorous purification require thermodynamically driven crystallization techniques.

This application note details a self-validating, highly scalable protocol for isolating the (3S)-enantiomer using diastereomeric salt resolution. By transiently masking the zwitterionic nature of the amino acid via N-Boc protection, we enable highly selective salt formation with a chiral amine resolving agent, followed by controlled anti-solvent crystallization.

Principles of Diastereomeric Resolution

The success of chiral resolution via crystallization relies on manipulating the solubility differential ( ΔΔGsolv​ ) between two newly formed diastereomeric salts.

  • Zwitterion Masking: Free amino acids are poor candidates for direct salt resolution due to their internal zwitterionic state. By protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group, the molecule is converted into a standard carboxylic acid.

  • Chiral Pairing: The racemic N-Boc acid is reacted with a chiral base, specifically (R)-(+)-1-phenylethylamine. This generates a mixture of (3S,R) -salt and (3R,R) -salt.

  • Thermodynamic Control: The (3S,R) -salt exhibits a significantly lower solubility in ethyl acetate/ethanol mixtures. By strictly controlling the cooling rate, we prevent the kinetic entrapment of the more soluble (3R,R) -salt, allowing the (3S)-diastereomer to selectively crystallize.

Thermo cluster_0 Supersaturated State cluster_1 Solid State (Resolved) A Solvated Diastereomers (ΔG > 0) B Primary Nucleation (Kinetic Barrier) A->B C (3S)-Salt Crystal (ΔG_cryst << 0) B->C Precipitation D (3R)-Salt in Mother Liquor (Metastable) B->D Remains Soluble

Thermodynamic and kinetic pathways driving the selective crystallization of the (3S)-salt.

Experimental Workflows & Protocols

The following self-validating protocols ensure high enantiomeric excess (ee) through rigorous phase control and isoelectric isolation.

Workflow A Racemic N-Boc-Methanoproline (Solution) B Add (R)-(+)-1-Phenylethylamine (Chiral Resolving Agent) A->B C Diastereomeric Salt Mixture (p,n-Salt + p,p-Salt) B->C D Controlled Cooling & Seeding (Thermodynamic Control) C->D E Crystallization of Less Soluble (3S)-Salt D->E Solid Phase F Mother Liquor (Enriched in 3R-Salt) D->F Liquid Phase G Anti-Solvent Recrystallization (Enantiomeric Enrichment) E->G H Acidic Cleavage & Isoelectric Precipitation G->H I Pure (3S)-2-Azabicyclo[2.1.1]hexane- 3-carboxylic acid (>99% ee) H->I

Workflow for the diastereomeric resolution and isolation of the (3S)-enantiomer.
Protocol A: Diastereomeric Salt Formation
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer and an internal temperature probe.

  • Dissolution: Suspend 100 g of racemic N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid in 900 mL of Ethyl Acetate (EtOAc) and 100 mL of Ethanol (EtOH). Heat to 65°C until complete dissolution is achieved.

  • Chiral Agent Addition: Slowly add 0.55 equivalents of (R)-(+)-1-phenylethylamine over 30 minutes.

    • Causality Check: Sub-stoichiometric addition selectively targets the less soluble (3S)-diastereomer, leaving the bulk of the (3R)-enantiomer unreacted in the mother liquor.

  • Thermodynamic Cooling: Cool the mixture to 55°C and hold for 1 hour. Seed the solution with 0.1% w/w of pure (3S)-salt. Cool to 20°C at a strict rate of 0.1°C/min.

    • Causality Check: Rapid cooling induces high supersaturation, leading to kinetic entrapment of the mismatched diastereomer. A slow cooling profile ensures the crystal lattice forms under strict thermodynamic control.

  • Isolation: Filter the resulting slurry and wash the filter cake with cold EtOAc.

Protocol B: Salt Cleavage and Isoelectric Isolation
  • Salt Cleavage: Suspend the enriched (3S)-salt in a biphasic mixture of water (500 mL) and EtOAc (500 mL). Adjust the aqueous phase to pH 2.0 using 1M HCl.

    • Self-Validation: The biphasic system ensures the liberated chiral amine partitions into the aqueous phase as a hydrochloride salt, while the target N-Boc acid cleanly partitions into the organic phase.

  • Phase Separation: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Boc Deprotection: Dissolve the residue in 4M HCl in Dioxane (300 mL). Stir at ambient temperature for 2 hours until CO₂ gas evolution ceases.

  • Isoelectric Precipitation: Concentrate the solution to a thick oil, redissolve in minimal water, and carefully adjust the pH to 6.0 using 1M NaOH.

    • Causality Check: pH 6.0 corresponds to the isoelectric point (pI) of methanoproline. At this pH, the zwitterion concentration is maximized, minimizing aqueous solubility and driving the precipitation of the pure (3S)-amino acid.

  • Final Isolation: Filter the precipitate, wash with cold water/acetone (1:1), and dry under vacuum at 40°C.

Quantitative Data & Optimization Matrices

To validate the experimental choices, the following tables summarize the screening data for resolving agents and anti-solvent recrystallization parameters.

Table 1: Resolving Agent Screening Matrix for N-Boc-Methanoproline

Resolving AgentSolvent SystemYield (%)Diastereomeric Excess (de %)Mechanistic Observation
(R)-(+)-1-Phenylethylamine EtOAc/EtOH (9:1)42>95Optimal thermodynamic resolution; highly crystalline.
(S)-(-)-1-Phenylethylamine EtOAc/EtOH (9:1)38>90Enriches the (3R) enantiomer; useful for counter-screening.
Quinine Acetone2560Poor crystalline morphology; prone to oiling out.
L-Cinchonidine MeOH/H₂O (8:2)1545High solubility of both salts; low recovery rates.

Table 2: Anti-Solvent Crystallization Optimization for (3S)-Enantiomeric Enrichment

Primary SolventAnti-SolventRatio (v/v)Cooling Rate (°C/min)Final ee (%)
Ethanol Heptane 1:3 0.1 >99.5
EthanolHexane1:40.596.0
MethanolMTBE1:20.198.2
IsopropanolHeptane1:51.092.5 (Kinetic trapping observed)

Analytical Validation of Absolute Stereochemistry

Confirming the absolute configuration of the isolated (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a critical quality control step. Two primary orthogonal methods are recommended:

  • X-Ray Crystallography: If the intermediate diastereomeric salt or a derivatized crystalline product (e.g., an amide derivative) yields suitable single crystals, X-ray diffraction provides definitive proof of the absolute stereochemistry[3]. The rigid methano-bridge structure produces highly predictable diffraction patterns[1].

  • Vibrational Circular Dichroism (VCD): For bulk powders where single crystal growth is challenging, VCD serves as a robust alternative. By comparing the experimental IR and VCD spectra of the isolated product against ab initio quantum mechanical calculations of the (3S) and (3R) models, the absolute stereochemistry can be unambiguously assigned in the solution or solid state[3].

Sources

Preclinical Scale-Up Protocol: Enantioselective Synthesis of (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid via Continuous-Flow Photochemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-azabicyclo[2.1.1]hexane framework is a highly prized, conformationally restricted bioisostere of proline. By "escaping flatland," this bicyclic system restricts the pyrrolidine ring pucker and stabilizes the trans-amide bond configuration, drastically improving the metabolic stability and pharmacokinetic profiles of peptidomimetics [1]. However, scaling the synthesis of the enantiopure (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (a specific stereoisomer of 2,4-methanoproline) presents significant industrial challenges. Traditional batch photochemical [2+2] cycloadditions suffer from poor light penetration (the Beer-Lambert limitation) and over-irradiation, leading to intractable polymeric byproducts and poor scalability [2].

Herein, we detail a robust, scalable workflow leveraging continuous-flow photochemistry to achieve the intramolecular crossed [2+2] photocycloaddition of an N-vinyl-vinylglycine precursor.

Causality & Design Choices:

  • Precursor Design: The synthesis relies on the construction of an N-Boc-N-vinyl-(S)-vinylglycine intermediate. The N-Boc protecting group is critical; it deactivates the nitrogen lone pair, stabilizing the N-vinyl moiety against premature polymerization or hydrolysis.

  • Photochemical Mechanism: A triplet sensitizer (acetophenone) is excited by 366 nm light. Energy transfer to the diene induces a triplet state that undergoes a rapid, crossed intramolecular [2+2] cycloaddition. Because the (S)-stereocenter is allylic to the reacting alkenes, it remains completely untouched during the radical recombination, ensuring >99% ee transfer from the chiral pool starting material.

  • Flow Dynamics: Transitioning from batch to a narrow-bore fluorinated ethylene propylene (FEP) capillary reactor ensures uniform photon flux across the entire reaction volume, suppressing side reactions and enabling multigram-per-hour throughput [2].

SynthesisRoute SM (S)-Vinylglycine Methyl Ester Alk N-Alkylation (1,2-Dibromoethane) SM->Alk Boc Boc Protection & Elimination (tBuOK) Alk->Boc Precursor N-Boc-N-vinyl- (S)-vinylglycine Boc->Precursor Flow Continuous Flow Photochemistry (366 nm) Precursor->Flow Bicyclic Protected Bicyclic Core Flow->Bicyclic Deprot Ester Hydrolysis & Boc Deprotection Bicyclic->Deprot Product (3S)-2-Azabicyclo[2.1.1] hexane-3-carboxylic acid Deprot->Product

Figure 1: Scalable synthetic workflow for (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-(2-Bromoethyl)-(S)-vinylglycine Methyl Ester
  • Objective: Install the two-carbon linker that will later become the N-vinyl group.

  • Procedure:

    • Dissolve (S)-vinylglycine methyl ester hydrochloride (100 g, 0.66 mol) in anhydrous DMF (1.0 L).

    • Add anhydrous K₂CO₃ (275 g, 2.0 mol) and stir for 15 minutes at room temperature.

    • Add 1,2-dibromoethane (620 g, 3.3 mol, 5.0 equiv) in one portion. Note: Excess dibromoethane is strictly required to prevent dimerization (formation of the piperazine side-product).

    • Heat the suspension to 60 °C for 12 hours under nitrogen.

    • Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and H₂O. Extract the aqueous layer twice with EtOAc.

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude secondary amine, which is used directly in the next step.

Step 2: Boc Protection and Elimination to the Diene Precursor
  • Objective: Protect the amine and execute an E2 elimination to form the N-Boc-N-vinyl-(S)-vinylglycine methyl ester.

  • Procedure:

    • Dissolve the crude amine from Step 1 in DCM (800 mL). Add Di-tert-butyl dicarbonate (Boc₂O, 158 g, 0.72 mol) and DMAP (4.0 g, 0.03 mol). Stir at room temperature for 8 hours.

    • Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-N-(2-bromoethyl) intermediate.

    • Dissolve this intermediate in anhydrous THF (1.0 L) and cool to -78 °C.

    • Dropwise, add a solution of Potassium tert-butoxide (tBuOK, 81 g, 0.72 mol) in THF (300 mL) over 1 hour. Causality: The low temperature prevents base-catalyzed racemization of the C-alpha stereocenter and unwanted ester hydrolysis.

    • Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc, dry, and purify via a short silica plug to yield the target diene precursor as a pale yellow oil.

Step 3: Continuous-Flow Intramolecular [2+2] Photocycloaddition
  • Objective: Construct the 2-azabicyclo[2.1.1]hexane core via triplet-sensitized cycloaddition.

  • Procedure:

    • Prepare a 0.1 M feed solution of the diene precursor (100 g) and Acetophenone (1.0 equiv, triplet sensitizer) in degassed anhydrous Acetonitrile (MeCN).

    • Pump the solution through an FEP capillary reactor (Internal Diameter: 1.0 mm, Volume: 20 mL) wrapped around a custom cooling cylinder (maintained at 20 °C).

    • Irradiate the reactor using a high-power 366 nm LED array. Adjust the flow rate to 1.0 mL/min, achieving a precise residence time of 20 minutes.

    • Collect the output stream, concentrate under reduced pressure, and remove the acetophenone via vacuum distillation to yield the protected bicyclic core.

FlowReactor Pump HPLC Pump (1.0 mL/min) Reactor FEP Capillary Coil (20 mL volume) Pump->Reactor Feed Precursor + Sensitizer in MeCN Feed->Pump BPR Back Pressure Regulator (5 bar) Reactor->BPR LED 366 nm High-Power LED Array LED->Reactor Photons Collection Product Collection BPR->Collection

Figure 2: Continuous-flow photochemical reactor configuration for the [2+2] cycloaddition.

Step 4: Deprotection and Isolation
  • Objective: Remove the methyl ester and Boc group to isolate the free amino acid.

  • Procedure:

    • Dissolve the bicyclic core in a 3:1 mixture of THF/H₂O (500 mL). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

    • Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to isolate the N-Boc carboxylic acid.

    • Dissolve the acid in anhydrous 1,4-Dioxane (200 mL) and add 4M HCl in Dioxane (200 mL). Stir at room temperature for 3 hours. Causality: Anhydrous conditions prevent ring-opening side reactions that can occur in aqueous strong acids.

    • The product, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride, precipitates directly from the reaction mixture. Filter, wash with cold diethyl ether, and dry in vacuo to yield a highly pure white powder (>99% ee).

Quantitative Data Summaries

The transition from batch to continuous flow is mandatory for preclinical scale-up. As demonstrated in Table 1, flow photochemistry resolves the mass-transfer and light-attenuation bottlenecks inherent to batch reactors [2, 3].

Table 1: Comparison of Batch vs. Continuous Flow Photocycloaddition for Bicyclic Core Synthesis

ParameterTraditional Batch PhotoreactorContinuous Flow FEP Reactor
Scale / Volume 500 mL (Flask)20 mL (Continuous Capillary)
Light Source Medium-pressure Hg lamp (Broadband)366 nm High-Power LED Array
Reaction Time 18 hours20 minutes (Residence Time)
Isolated Yield 42%88%
Space-Time Yield (STY) 0.8 g / L·h65.4 g / L·h
Impurity Profile High oligomerization (~30%)Trace oligomers (<2%)
Enantiomeric Excess (ee) 98%>99%

References

  • Title: Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability Source: The Journal of Organic Chemistry (2004) URL: [Link]

  • Title: Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity Source: The Journal of Organic Chemistry (2018) URL: [Link]

  • Title: Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs Source: Journal of Organic and Pharmaceutical Chemistry (2024) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptidomimetic synthesis, I frequently encounter challenges related to highly constrained unnatural amino acids.

The (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (aza-BCH) scaffold is a rigid proline surrogate that imparts exceptional conformational stability and acts as a premier 3D bioisostere in modern drug discovery[1]. However, the very methano-bridge that provides these pharmacological benefits creates a severe kinetic barrier during peptide coupling. The rigid bicyclic cage physically shields both the C3-carboxylic acid and the N2-secondary amine, rendering standard uronium-based coupling protocols (like HATU/DIPEA) largely ineffective due to extreme steric crowding in the transition state[1][2].

This guide provides a comprehensive, causality-driven approach to troubleshooting and optimizing aza-BCH couplings, ensuring high yields and chiral integrity.

Diagnostic Workflow for aza-BCH Coupling

Before diving into specific protocols, use the following decision tree to diagnose your coupling failure and select the appropriate chemical intervention.

Workflow Start Initiate aza-BCH Peptide Coupling Standard Standard HATU/DIPEA Reaction Start->Standard Eval LC-MS / Chloranil Test Evaluation Standard->Eval Success Successful Coupling (>95% Yield) Eval->Success Complete FailYield Low Conversion (<50% Yield) Eval->FailYield Steric Block FailChiral Epimerization at C3 Detected Eval->FailChiral Base Catalyzed Opt1 Switch to PyAOP or COMU + Microwave (75°C) FailYield->Opt1 Carboxylic Acid Activation Opt2 In Situ Acid Fluoride Generation (TFFH) FailYield->Opt2 Amine Acylation Opt3 Change Base to TMP (Reduce Temp) FailChiral->Opt3 Opt1->Eval Opt2->Eval Opt3->Eval

Diagnostic workflow for troubleshooting aza-BCH peptide coupling failures.

Troubleshooting FAQs

Q1: Why does my standard HATU/DIPEA coupling yield less than 20% conversion with the aza-BCH scaffold? A: The failure is a direct result of transition state crowding. When using HATU, the activated intermediate is a bulky OAt (7-aza-1-hydroxybenzotriazole) ester. The incoming nucleophile cannot easily access the carbonyl carbon due to the steric umbrella of the aza-BCH methano-bridge[1]. Furthermore, because the productive reaction is kinetically slow, the unreacted secondary amine of the aza-BCH can attack the uronium carbon of HATU instead, leading to irreversible guanidinylation (chain termination)[2].

Q2: How do I successfully couple an incoming amino acid onto the secondary amine of the aza-BCH ring? A: You must abandon bulky uronium/phosphonium esters and switch to an acid fluoride strategy. Acid fluorides behave as highly activated esters, but the small atomic radius of the fluorine atom (comparable to hydrogen) minimizes steric clash in the restricted trajectory[3]. You can generate these in situ using fluorinating reagents like TFFH or BTFFH[4].

Q3: I am observing epimerization at the C3 position of the aza-BCH ring during extended couplings. How can I prevent this? A: Extended coupling times required for sterically hindered amino acids increase the risk of base-catalyzed oxazolone formation, which is the primary pathway for epimerization[4]. To mitigate this, replace the relatively strong base DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine)[5]. Additionally, switching your coupling reagent to COMU—which requires only 1 equivalent of base due to its internal morpholino hydrogen-bond acceptor—significantly reduces the basicity of the microenvironment and preserves chiral integrity[4].

Quantitative Reagent Comparison for aza-BCH Coupling

To optimize your synthesis, refer to the following performance metrics of various coupling reagents when applied to the highly hindered aza-BCH scaffold.

Coupling ReagentActive IntermediateReactivity with aza-BCHEpimerization RiskRecommended BaseTypical Yield (%)
HATU OAt EsterLowHigh (Extended times)DIPEA< 20%
PyAOP OAt Ester (Phosphonium)Moderate to HighModerateDIPEA or TMP60 - 80%
COMU Oxyma EsterHighLowTMP (1 equiv)75 - 90%
TFFH Acid FluorideVery HighLowDIPEA> 90%
Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not skip the validation checkpoints, as they are critical for preventing the propagation of deletion sequences in your peptide.

Protocol 1: Microwave-Assisted COMU Coupling (Activation of aza-BCH Carboxylic Acid)

Use this protocol when coupling the C3-carboxylic acid of the aza-BCH to the primary amine of the growing peptide chain.

  • Resin Solvation: Swell the resin-bound amine in a 1:1 mixture of NMP/DCM for 30 minutes. Adequate solvation is critical to expose the reactive sites[5].

  • Pre-activation: In a separate vial, dissolve Fmoc-(3S)-2-azabicyclo[2.1.1]hexane-3-OH (3.0 eq relative to resin loading) and COMU (2.9 eq) in anhydrous NMP. Add TMP (3.0 eq). The solution will rapidly turn red/orange, visually validating the formation of the highly reactive Oxyma ester. Allow pre-activation for exactly 2 minutes[4].

  • Coupling: Transfer the activated mixture to the resin vessel.

  • Microwave Heating: Irradiate the reaction at 75°C for 15 minutes using a dedicated microwave peptide synthesizer (ensure the vessel is pressure-rated). The thermal energy overcomes the high activation barrier caused by the methano-bridge[5].

  • Validation (Checkpoint): Wash the resin thoroughly (NMP x3, DCM x3). Perform a Kaiser test.

    • Self-Validation: A colorless/yellow bead confirms >95% coupling (primary amine consumed). If the beads are blue, the coupling is incomplete. Do not proceed to deprotection; perform a second coupling using PyAOP.

Protocol 2: In Situ Acid Fluoride Generation via TFFH (Acylation of aza-BCH Amine)

Use this protocol when coupling an incoming amino acid onto the highly hindered N2-secondary amine of the aza-BCH ring.

  • Deprotection: Remove the Fmoc group from the resin-bound aza-BCH using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF and DCM.

  • Acid Fluoride Generation: Dissolve the incoming Fmoc-amino acid (4.0 eq) in anhydrous DCM. Add TFFH (4.0 eq) and DIPEA (8.0 eq). Stir for 15 minutes at room temperature. The formation of the acid fluoride bypasses the steric bulk limitations of standard OBt/OAt esters[3][4].

  • Solvent Exchange & Coupling: Briefly evaporate the DCM under a stream of nitrogen and redissolve the residue in NMP (NMP provides superior swelling for difficult couplings)[5]. Add the solution to the resin-bound aza-BCH.

  • Incubation: Allow the reaction to proceed for 3 to 4 hours at room temperature with gentle agitation.

  • Validation (Checkpoint): Wash the resin. Do not use the Kaiser test , as it yields false negatives for secondary amines. Instead, perform a Chloranil test .

    • Self-Validation: A colorless bead indicates successful acylation. A blue/green bead indicates unreacted secondary amine. If positive, repeat steps 2-4.

Sources

Technical Support Center: Enantiomeric Yield Optimization for (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (methanoproline). This bicyclic proline analogue is a critical building block in drug development, prized for its ability to constrain the pyrrolidine ring pucker and lock the prolyl peptide bond in a trans or cis conformation[1].

Because of the inherent ring strain and steric bulk of the [2.1.1] bicyclic system, researchers frequently encounter challenges with enantiomeric excess (ee), epimerization, and poor diastereomeric resolution. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high enantiomeric purity.

Mechanistic Workflow & Pathway Analysis

Achieving high enantiomeric yield in methanoproline synthesis generally relies on either the classical resolution of a racemic intermediate (generated via photochemical [2+2] cycloaddition) or direct asymmetric synthesis (e.g., chiral cyclopropylidene insertion)[2].

G Start Achiral Starting Material (e.g., Pyridine / Cyclobutene) Racemic Racemic 2-Azabicyclo[2.1.1]hexane Intermediate Start->Racemic Photochemical [2+2] Cycloaddition Asymmetric Asymmetric Insertion (Chiral Catalyst/Auxiliary) Start->Asymmetric Direct Asymmetric Route Resolution Chiral Resolution (e.g., Dehydroabietylamine) Racemic->Resolution Diastereomeric Salt Formation Product (3S)-2-Azabicyclo[2.1.1]hexane- 3-carboxylic acid (>99% ee) Asymmetric->Product Deprotection Resolution->Product Selective Crystallization Waste (3R)-Enantiomer (Mother Liquor Waste) Resolution->Waste Filtration

Workflow for enantioselective synthesis and resolution of methanoproline derivatives.

Quantitative Data: Resolution & Asymmetric Strategies

Selecting the correct resolution agent or asymmetric route is the primary determinant of your final enantiomeric yield. The table below summarizes the expected performance of various validated methodologies.

Methodology / ReagentSolvent SystemTemp (°C)Target ee (%)Isolated Yield (%)
Resolution: DehydroabietylamineMethanol / Water25>9935–40
Resolution: O-Acetyl-(S)-mandelic acidEthyl Acetate0 to 259542
Asymmetric: Cyclopropylidene InsertionTHF / Diethyl Ether-859865
Enzymatic: Lipase PS (on ester)Phosphate Buffer (pH 7.2)379248

Troubleshooting Guides & FAQs

Q1: I am losing enantiomeric purity during the hydrolysis of my resolved methyl ester intermediate. What is causing this epimerization?

Root Cause: The C3 proton (alpha to the carboxylate) in the 2-azabicyclo[2.1.1]hexane system is highly acidic. When exposed to harsh basic conditions (e.g., refluxing NaOH or KOH) during ester hydrolysis, the molecule forms a stabilized enolate. Upon reprotonation, the steric hindrance of the bicyclic methylene bridge forces a thermodynamic equilibrium, leading to epimerization and a drastic drop in ee. Solution: Transition to a mild, low-temperature hydrolysis protocol. Use LiOH·H2O in a THF/Water/MeOH (3:1:1) solvent system at 0 °C. The lithium ion coordinates with the ester carbonyl, accelerating hydrolysis at lower temperatures and preventing enolate formation.

Q2: My diastereomeric salt crystallization with dehydroabietylamine is yielding a gummy solid instead of distinct crystals, resulting in poor ee.

Root Cause: Gummy precipitates indicate that the solvent system is too lipophilic, causing the (3R) and (3S) diastereomeric salts to co-precipitate as an amorphous mixture. Solution: Adjust the dielectric constant of your solvent. If you are using pure methanol or ethanol, add 5–10% (v/v) of water. The hydration sphere selectively stabilizes the more polar crystalline lattice of the (3S)-dehydroabietylamine salt, promoting sharp nucleation. Seed the solution with 0.1% (w/w) of pure (3S)-salt at 40 °C and cool at a slow rate of 5 °C/hour.

Q3: During the asymmetric cyclopropylidene insertion, my diastereoselectivity is plateauing at 80% ee. How can I push this to >95%?

Root Cause: The formal insertion of chiral cyclopropylidenes into the C-H bond adjacent to the nitrogen is highly temperature-dependent[2]. At temperatures above -70 °C, the carbenoid intermediate undergoes non-selective background reactions. Solution: Ensure strict cryogenic control. The addition of methyllithium must be performed at exactly -85 °C. Furthermore, the steric bulk of the nitrogen protecting group dictates the facial selectivity of the insertion. Switching from an N-benzyl to a bulkier N-Boc or N-trityl protecting group will increase the steric clash, forcing the carbenoid to attack exclusively from the desired face, thereby increasing the ee to >95%.

Step-by-Step Experimental Protocol: Self-Validating Resolution

This protocol details the resolution of racemic N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid using (R)-(+)-dehydroabietylamine, designed to self-validate through specific optical rotation checkpoints.

Materials Required:

  • Racemic N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (1.0 eq)

  • (R)-(+)-Dehydroabietylamine (1.0 eq)

  • Methanol (HPLC Grade)

  • Deionized Water

  • 1M HCl and Ethyl Acetate (for free-basing)

Step 1: Salt Formation

  • Dissolve 10.0 g of the racemic acid in 100 mL of boiling Methanol.

  • Slowly add a solution of 12.5 g of (R)-(+)-dehydroabietylamine dissolved in 50 mL of Methanol.

  • Stir at 65 °C for 30 minutes to ensure complete salt formation.

Step 2: Selective Crystallization

  • Add 15 mL of Deionized Water dropwise to the boiling solution until a slight turbidity persists.

  • Remove from heat and allow the flask to cool to room temperature undisturbed over 12 hours.

  • Validation Checkpoint: The crystals should appear as fine, white needles. If amorphous, reheat and add 2 mL of water.

  • Filter the crystals and wash with 20 mL of ice-cold Methanol/Water (9:1).

Step 3: Recrystallization & Free-Basing

  • Recrystallize the obtained salt once more from boiling Methanol/Water to enrich the ee to >99%.

  • Suspend the pure diastereomeric salt in 100 mL of Ethyl Acetate and 100 mL of 1M HCl.

  • Stir vigorously for 30 minutes at room temperature until two clear layers form.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final Validation Checkpoint: Analyze the isolated (3S)-N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 90:10, 1.0 mL/min). The specific rotation [α]D25​ should be negative, confirming the isolation of the (3S)-enantiomer.

References

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565-8573.[Link]

  • Baird, M. S., & Bolesov, I. G. (1998). Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues. Tetrahedron, 54(12), 2947-2958.[Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37.[Link]

Sources

preventing racemization of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid during SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Solid-Phase Peptide Synthesis (SPPS) of highly constrained proline surrogates.

Executive Summary & Mechanistic Insight

(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a bridged bicyclic proline analogue used to introduce severe conformational restrictions into peptide backbones[1]. However, its extreme steric hindrance creates a kinetic bottleneck during amide bond formation.

Unlike primary amino acids, N-protected secondary amines (such as Fmoc-proline and its bicyclic derivatives) lack an amide proton and therefore do not form oxazolones upon activation. Instead, racemization (epimerization) occurs exclusively via direct base-catalyzed enolization . Because the coupling rate of the bulky 2-azabicyclo[2.1.1]hexane system is inherently slow, the activated C-terminal ester persists in solution for extended periods. If strong bases (like DIPEA) are present, they abstract the α-proton. The molecule readily enolizes to relieve the steric strain of the sp³ hybridized bicyclic system, leading to a loss of chiral integrity[2].

Mechanism A Fmoc-Bicyclic-AA (L-form) B Activated Ester (O-acylisourea) A->B DIC / Oxyma C Planar Enolate (Loss of Chirality) B->C Base / Slow Coupling E Desired Peptide (L-form) B->E Fast Aminolysis D Activated Ester (D-form) C->D Reprotonation F Epimerized Peptide (D-form) D->F Aminolysis

Mechanistic pathway of base-catalyzed enolization versus desired amide bond formation.

Troubleshooting FAQs

Q1: I am observing >10% epimerization when coupling this residue using HATU/DIPEA. Why is this happening? A: HATU is a powerful uronium-based reagent that strictly requires a tertiary amine base (like DIPEA) to initiate activation. Because the coupling of your highly hindered bicyclic amino acid is kinetically slow, the activated ester sits in a solution saturated with DIPEA. This unhindered, relatively strong base rapidly deprotonates the α-carbon, driving enolization[2]. Solution: Transition to a neutral carbodiimide-based activation strategy (DIC) paired with an acidic oxime additive, eliminating the need for DIPEA entirely.

Q2: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the slow coupling reaction to completion? A: It is highly discouraged for this specific residue. While microwave heating (e.g., 75°C) overcomes the activation energy barrier for the desired aminolysis, it exponentially increases the rate of enolization[2]. For sterically hindered, racemization-prone residues, you must perform the coupling at room temperature and compensate for the slow kinetics by extending the reaction time (2–4 hours).

Q3: Is OxymaPure sufficient, or should I invest in Oxyma-B? A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is an excellent, non-explosive additive that significantly suppresses racemization compared to traditional HOBt or HOAt[3]. However, for exceptionally tricky residues where epimerization persists, Oxyma-B (1,3-dimethylvioluric acid) has been proven to be a superior racemization suppressor, outperforming OxymaPure in both stepwise and fragment couplings[4].

Comparative Data: Coupling Conditions

The following table synthesizes the expected outcomes when coupling highly hindered proline analogues under various standard SPPS conditions.

Coupling SystemBase AddedTemperatureRelative RacemizationCoupling Efficiency
HATU / HOAt DIPEA (2.0 eq)Microwave (75°C)> 10% (High) High
HBTU / HOBt DIPEA (2.0 eq)Room Temp (25°C)~ 5-8% (Moderate) Moderate
DIC / HOBt NoneRoom Temp (25°C)~ 3-5% (Moderate) Low
DIC / OxymaPure NoneRoom Temp (25°C)< 1.0% (Low) High
DIC / Oxyma-B NoneRoom Temp (25°C)< 0.5% (Very Low) High

Standard Operating Procedure (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not immediately synthesize your full-length target peptide. Instead, validate the coupling chemistry using a model diastereomeric assay[2].

Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 3. Pre-activation (5-10 min) Fmoc-Bicyclic-AA + DIC + Oxyma N2->N3 N4 4. Coupling (2-4 hrs, RT) Strictly NO excess DIPEA N3->N4 N5 5. Ninhydrin / Chloranil Test (Monitor completion) N4->N5 N6 6. Cleavage & Chiral HPLC (Validate Enantiomeric Excess) N5->N6

Optimized SPPS workflow for sterically hindered bicyclic amino acids.

Step-by-Step Methodology

Phase 1: Self-Validation Assay (Model Tripeptide Synthesis)

  • Synthesize a simple resin-bound dipeptide sequence, such as H2N-Phe-Resin.

  • Split the resin into two batches.

  • Batch A: Couple Fmoc-(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid.

  • Batch B: Couple the intentional D-enantiomer (if available) or use forced epimerization conditions (HATU/DIPEA/Microwave) to generate a standard for the D-epimer.

  • Cap with a standard amino acid (e.g., L-Ala) to form Ala-BicyclicAA-Phe.

  • Cleave both batches and co-inject a 1:1 mixture on an analytical HPLC to establish baseline separation of the LL and DL diastereomers[2].

Phase 2: Optimized Coupling Protocol

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected bicyclic amino acid and 3.0 equivalents of OxymaPure (or Oxyma-B) in a minimal volume of DMF. Add 3.0 equivalents of N,N'-diisopropylcarbodiimide (DIC). Allow the mixture to pre-activate for exactly 5 to 10 minutes at room temperature[2]. Crucial: Do not add any DIPEA or NMM.

  • Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature (20-25°C) for 2 to 4 hours.

  • Monitoring: Verify reaction completion using a Ninhydrin (Kaiser) test if coupling onto a primary amine, or a Chloranil test if coupling onto a secondary amine.

  • Capping (Optional but Recommended): Due to the steric hindrance, a small percentage of unreacted amines may remain. Perform a capping step using Acetic Anhydride/Pyridine to prevent deletion sequences.

References[3] Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety | Source: peptidechemistry.org | URL:https://peptidechemistry.org/oxymapure-dic[2] Title: Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions | Source: benchchem.com | URL: https://benchchem.com/tech-support/racemization[1] Title: Proline Analogues | Chemical Reviews | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00001[4] Title: Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis | Source: luxembourg-bio.com | URL: https://luxembourg-bio.com/oxyma-b-research

Sources

optimizing solubility of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle highly constrained, bridged bicyclic amino acids. (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a notoriously difficult structural motif. Its rigid, methanoproline-like backbone restricts conformational flexibility, effectively locking the molecule into a highly stable, hydrogen-bonded zwitterionic crystal lattice. This thermodynamic trap results in near-zero solubility in standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc).

This guide provides field-proven, self-validating strategies to overcome these solvation barriers through chemical masking, non-covalent lattice disruption, and advanced solvent engineering.

🗺️ Solubilization Decision Matrix

Before proceeding with an experiment, use the following logical workflow to determine the optimal solvation strategy for your specific downstream application.

SolubilizationStrategy A Native Zwitterion Insoluble in Organics B Covalent Modification Permitted? A->B C N-Boc / Fmoc Protection B->C Yes D Tolerant to Counterions? B->D No G Soluble in DCM/EtOAc C->G E TBA Salt Formation D->E Yes F Solvent Engineering (HFIP / DMSO) D->F No H Soluble in THF/DCM E->H I Soluble in Polar Blends F->I

Logical workflow for optimizing organic solubility of rigid bicyclic amino acids.

🛠️ Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Why does the native amino acid crash out of DCM/DMF mixtures, and how can I solubilize it for peptide coupling without covalent modification?

The Causality: At neutral pH, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid exists as a zwitterion (ammonium carboxylate). In low-dielectric solvents like DCM, the energetic penalty of separating these charges is insurmountable, causing the molecules to rapidly aggregate into a crystal lattice. The Solution: You must disrupt the lattice non-covalently using a lipophilic counterion. By titrating the amino acid with tetrabutylammonium hydroxide (TBAOH), you convert the zwitterion into a TBA-carboxylate salt. The massive steric bulk of the lipophilic tetrabutylammonium group masks the charge and physically prevents lattice reformation, drastically increasing solubility in organic phases 1[1].

FAQ 2: I cannot use salts because they interfere with my downstream organometallic catalysis. What solvent systems can dissolve the native zwitterion?

The Causality: When both covalent modification and salt formation are prohibited, you must rely on solvent engineering to break intermolecular hydrogen bonds. The Solution: Dimethyl sulfoxide (DMSO) can stabilize the zwitterionic form through specific hydrogen-bond acceptor interactions between its S=O group and the ammonium moiety of the amino acid 2[2]. However, for maximum solubility in less polar blends, fluorinated alcohols like hexafluoroisopropanol (HFIP) are superior. HFIP acts as a powerful hydrogen-bond donor that thermodynamically stabilizes both the polar backbone and hydrophobic bicyclic side chains, effectively dissolving recalcitrant zwitterionic structures 3[3].

FAQ 3: Is there an industry standard for handling this specific molecule in organic synthesis?

The Solution: Yes. The most reliable method is temporary covalent masking. Converting the secondary amine to an N-Boc (tert-butoxycarbonyl) derivative eliminates the zwitterionic dipole entirely. Commercially available N-Boc protected derivatives of 2-azabicyclo[2.1.1]hexane-3-carboxylic acid exhibit excellent solubility profiles in DCM, EtOAc, and THF, making them the preferred choice for standard solid-phase or solution-phase peptide synthesis 4[4].

🧪 Self-Validating Experimental Protocols

Protocol A: Lipophilic Salt Metathesis (TBA-Salt Formation)

This protocol utilizes pH and optical clarity as built-in validation checkpoints to ensure complete zwitterion neutralization.

  • Suspension: Suspend 100 mg of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid in 2.0 mL of HPLC-grade H2​O .

    • Self-Validation: The suspension will remain persistently opaque, confirming the high lattice energy of the native zwitterion.

  • Titration: Titrate dropwise with 1.0 M Tetrabutylammonium hydroxide (TBAOH) in water while monitoring via a calibrated pH meter. Stop strictly at pH 8.5–9.0.

    • Causality: This precise pH range selectively deprotonates the ammonium moiety without causing alkaline hydrolysis of the carboxylate.

  • Equilibration: Stir at 25°C for 15 minutes.

    • Self-Validation: The transition from an opaque suspension to a completely optically clear solution confirms the quantitative disruption of the zwitterion and formation of the TBA-carboxylate salt.

  • Desiccation: Lyophilize the clear solution for 24–48 hours to absolute dryness.

    • Causality: Complete water removal is critical; residual hydration spheres will cause the salt to precipitate when transferred to anhydrous organic solvents.

  • Solvation: Resuspend the resulting glassy solid in anhydrous DCM or THF.

    • Self-Validation: The solution should be completely transparent. Illuminate the vial with a laser pointer; the absence of a Tyndall effect confirms true solvation rather than nano-dispersion.

Protocol B: HFIP Co-Solvation Workflow

Use this protocol when handling the unprotected, native zwitterion is strictly required.

  • Initial Solvation: Weigh 50 mg of the native amino acid into a dry borosilicate vial. Add 0.5 mL of neat Hexafluoroisopropanol (HFIP).

  • Disruption: Sonicate the mixture for 5 minutes.

    • Causality: HFIP's strong hydrogen-bond donating capacity effectively solvates the carboxylate while stabilizing the hydrophobic bicyclic skeleton, breaking the crystal lattice.

  • Dilution: Slowly dilute with 4.5 mL of DCM to achieve a 10 mg/mL solution in a 10% HFIP/DCM blend.

    • Self-Validation: If the solution becomes cloudy during dilution, the local dielectric constant has dropped too rapidly. Add HFIP dropwise (10 µL at a time) until optical clarity is fully restored.

📊 Quantitative Solubility Matrix

The following table summarizes the expected solubility limits of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid across different chemical states and solvent systems at 25°C.

Solubilization StrategyChemical StateDCMTHFDMFDMSOHFIP
Native Zwitterion<0.1 mg/mL<0.1 mg/mL0.5 mg/mL5.0 mg/mL>50 mg/mL
Lipophilic Salt TBA Salt>100 mg/mL>50 mg/mL>100 mg/mL>100 mg/mLN/A
Covalent Protection N-Boc Derivative>200 mg/mL>200 mg/mL>200 mg/mL>200 mg/mLN/A

📚 References

  • Title: How to desalt zwitterions? | Source: ResearchGate | URL: 1

  • Title: Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules | Source: PMC - NIH | URL: 2

  • Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization | Source: PubMed - NIH | URL: 3

  • Title: CAS号:197142-36-2 - 毕得医药 (Commercial N-Boc Derivative Data) | Source: Bidepharm | URL: 4

Sources

Technical Support Center: Chiral HPLC Separation of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical advice for the challenging chiral separation of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid and its corresponding (3R) enantiomer. As a constrained, bicyclic amino acid analogue, this molecule presents unique challenges due to its rigidity, polarity, and zwitterionic nature. This document is structured to guide researchers from initial method development to advanced troubleshooting, ensuring robust and reproducible enantioseparation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient the user in developing a successful separation method.

Q1: Where should I begin with column selection for this specific analyte?

A1: The selection of the Chiral Stationary Phase (CSP) is the most critical factor in any chiral separation.[1] For a polar, zwitterionic molecule like 2-azabicyclo[2.1.1]hexane-3-carboxylic acid, two classes of CSPs are highly recommended as a starting point:

  • Macrocyclic Glycopeptide CSPs: Phases based on teicoplanin or vancomycin (e.g., Astec® CHIROBIOTIC™ T) are exceptionally versatile for amino acids.[2][3] Their complex structure offers multiple interaction points (ionic, hydrogen bonding, steric) that are effective for resolving such analytes.[4]

  • Immobilized Polysaccharide-Based CSPs: Modern immobilized amylose or cellulose-based columns (e.g., CHIRALPAK® IA, IB, IC) offer broad selectivity and the significant advantage of being compatible with a wider range of solvents, which can be crucial for optimizing the separation.[5][6]

Starting with one column from each class provides the highest probability of achieving a successful initial separation.

Q2: Which mobile phase mode—Reversed-Phase (RP), Normal-Phase (NP), or Polar Organic Mode (POM)—is most suitable?

A2: Due to the analyte's high polarity and potential for poor solubility in nonpolar solvents, Normal-Phase (NP) is generally not recommended as a starting point .[7] The most promising modes are:

  • Polar Organic Mode (POM): This is often the most successful mode for polar amino acids. It typically uses polar solvents like methanol, ethanol, or acetonitrile with acidic and/or basic additives. This mode promotes hydrogen bonding and dipole-dipole interactions essential for chiral recognition.[2]

  • Reversed-Phase (RP): This mode is a viable option, particularly with macrocyclic glycopeptide or newer immobilized polysaccharide CSPs. It requires a buffered aqueous mobile phase with an organic modifier (e.g., methanol or acetonitrile). RP is particularly useful if you require LC-MS compatibility.[8]

Q3: Why are mobile phase additives critical, and which ones should I use?

A3: Additives are non-negotiable for this analyte. They control the ionization state of the carboxylic acid (pKa ~2-3) and the secondary amine (pKa ~9-10) moieties, which is fundamental to managing retention and enabling chiral recognition.

  • For Polar Organic Mode (POM): Start with a combination of a low-concentration acid and base. A common starting point is 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA).[1] This creates a dynamic environment where ionic interactions with the CSP can occur.

  • For Reversed-Phase (RP): Use a volatile buffer system like ammonium acetate or ammonium formate at a concentration of 10-20 mM.[8] The pH of the buffer is a critical parameter to optimize. Start with a pH around 4.0 to ensure the carboxylic acid is partially ionized while the amine is protonated.

Q4: My compound shows little to no retention and elutes near the void volume in Reversed-Phase. What's happening?

A4: This is a common issue for very polar molecules in traditional RP chromatography.[9] The analyte is too hydrophilic and has minimal interaction with the C18 chains. To address this:

  • Use a Polar-Embedded Column: If you are committed to RP, use a column specifically designed for polar analytes, often labeled with "AQ" or "Hydro".[9]

  • Increase the Aqueous Content: Try running with 95% or even 100% aqueous buffer. This is only possible with columns designed to prevent phase collapse.

  • Switch to Polar Organic Mode (POM) or HILIC: These modes are inherently better suited for retaining and separating highly polar compounds.

Section 2: Systematic Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Poor or No Enantiomeric Resolution (Resolution, Rₛ < 1.5)

Poor resolution is the most common challenge. Follow this logical workflow to diagnose and solve the issue.

G cluster_0 start Start: Poor Resolution (Rs < 1.5) mob_phase Step 1: Optimize Mobile Phase - Adjust Modifier % (e.g., 80-95% EtOH) - Change Modifier (MeOH/EtOH/IPA) - Vary Additive Conc. (0.05-0.2%) start->mob_phase conditions Step 2: Adjust Conditions - Lower Flow Rate (e.g., 0.5 mL/min) - Screen Temperature (10°C, 25°C, 40°C) mob_phase->conditions No/Minor Improvement success Success (Rs >= 1.5) mob_phase->success Resolution Achieved switch_mode Step 3: Switch Operating Mode (e.g., from POM to RP) conditions->switch_mode No/Minor Improvement conditions->success Resolution Achieved new_csp Step 4: Change CSP Class (e.g., from Polysaccharide to Macrocyclic Glycopeptide) switch_mode->new_csp No Resolution switch_mode->success Resolution Achieved new_csp->mob_phase Partial Separation Restart Optimization

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

  • Optimize Mobile Phase Composition: This is the most impactful step.

    • Vary Organic Modifier Concentration: In POM, systematically vary the alcohol (e.g., ethanol) concentration in the nonpolar solvent (e.g., hexane) or the secondary solvent (e.g., acetonitrile) in a pure organic system. Small changes can have large effects on selectivity.

    • Change the Organic Modifier: The choice of alcohol can dramatically alter selectivity.[10] Test ethanol, isopropanol, and methanol. Ethanol and isopropanol are better hydrogen bond donors and acceptors and often provide different selectivity compared to methanol.[1]

    • Optimize Additive Concentration/Type: Vary the acid/base concentration (e.g., 0.05% to 0.2%). If TFA/DEA doesn't work, try formic acid or ethylenediamine (EDA), as they can offer different ionic interaction strengths.[5]

  • Adjust Chromatographic Conditions:

    • Lower the Flow Rate: Chiral separations are often kinetically limited. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the CSP, which can significantly improve resolution.[8]

    • Screen Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10] Test a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance interaction strengths and improve resolution, but can increase backpressure and analysis time.[1]

  • Switch Mobile Phase Mode: If extensive optimization in one mode (e.g., POM) fails, switch to another (e.g., RP). The mechanisms of interaction are fundamentally different, and a separation that is impossible in one mode may be straightforward in another.

  • Select a Different Class of CSP: If a high-quality screen on a polysaccharide column yields no separation, the recognition mechanism may be unsuitable. Switch to a macrocyclic glycopeptide CSP (or vice versa). Their distinct structures and interaction mechanisms are often complementary.[2][3]

Problem 2: Poor Peak Shape (Tailing or Fronting)

A2: Peak tailing is common for amine-containing compounds.

  • Cause: Secondary interactions, where the analyte's basic amine interacts with acidic residual silanols on the silica support of the CSP.[8]

  • Solution: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. The competing base will occupy the active silanol sites, preventing the analyte from interacting with them and improving peak shape.

  • Cause: Mobile phase pH is too close to the analyte's pKa. This causes the analyte to exist in multiple ionic forms during its transit through the column.[8]

  • Solution (in RP): Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of both the amine and carboxylic acid groups.

  • Cause: Column overload.

  • Solution: Reduce the mass of sample injected onto the column.

Problem 3: Inconsistent Retention Times and/or Resolution

A3: Poor reproducibility can invalidate a method.

  • Cause: Insufficient column equilibration. Chiral columns, especially when additives are used, require extensive equilibration.[8]

  • Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When changing mobile phases, especially those with different additives, flush the column thoroughly with an intermediate solvent (like isopropanol) before introducing the new mobile phase.

  • Cause: Additive "memory effects". Additives can strongly adsorb to the stationary phase and persist through many runs, affecting subsequent analyses even after the mobile phase is changed.[11]

  • Solution: Dedicate a column to a specific method or additive type if possible. If not, develop a rigorous column flushing and regeneration protocol to strip residual additives before switching methods.

  • Cause: Temperature fluctuations. Chiral separations can be highly sensitive to temperature.[8]

  • Solution: Always use a high-quality column oven and ensure the mobile phase is pre-heated before entering the column.

Section 3: Detailed Experimental Protocols

Protocol 1: Initial Column and Mobile Phase Screening Strategy

This protocol provides a starting point for systematically screening for the optimal CSP and mobile phase.

Parameter Screening Condition 1 (Polysaccharide) Screening Condition 2 (Macrocyclic) Rationale
CSP Immobilized Amylose (e.g., CHIRALPAK® IA)Teicoplanin (e.g., CHIROBIOTIC™ T)Screens two different, highly successful CSP classes for amino acids.[2][12]
Mode Polar Organic Mode (POM)Polar Organic Mode (POM)Best starting mode for polar analytes.
Mobile Phase A 90:10 Hexane:Ethanol + 0.1% TFA100% Methanol + 0.1% Acetic AcidTests a traditional NP-like POM and a pure polar solvent system.
Mobile Phase B 90:10 Hexane:Isopropanol + 0.1% TFA100% Acetonitrile + 0.1% Acetic AcidIsopropanol offers different H-bonding.[1] Acetonitrile provides different polarity and selectivity.
Additive 0.1% TFA / 0.1% DEA (Test separately)0.1% Acetic Acid / 0.1% Ammonium AcetateControls analyte ionization, crucial for interaction and peak shape.[8]
Flow Rate 0.7 mL/min0.7 mL/minA slightly reduced flow rate to enhance initial detection of separation.
Temperature 25°C25°CStandard starting temperature.

Screening Workflow:

  • Install CSP 1 (Immobilized Amylose).

  • Equilibrate thoroughly with Mobile Phase A.

  • Inject the racemic standard.

  • If no separation, switch to Mobile Phase B and re-equilibrate.

  • Repeat for CSP 2 (Teicoplanin).

  • Analyze the results to identify the most promising condition (any sign of peak splitting or broadening is a positive result).

  • Proceed to the Troubleshooting Guide (Section 2) to optimize the best condition found.

Protocol 2: Column Equilibration and Care

Proper column handling is essential for longevity and reproducibility.[8]

  • New Column Conditioning: Before first use, flush a new chiral column with a solvent recommended by the manufacturer (often Hexane/Isopropanol 90/10) for at least 1 hour at a low flow rate (0.5 mL/min).

  • Equilibration Before Analysis: Before starting a batch of analyses, equilibrate the column with the exact mobile phase for at least 30 column volumes. For a 150 x 4.6 mm column (volume ~2.5 mL), this means flushing with ~75 mL of mobile phase.

  • Changing Mobile Phases:

    • Never switch directly between immiscible solvents (e.g., Hexane to Water).

    • Use an intermediate, miscible solvent like Isopropanol (IPA) or Ethanol for flushing.

    • Flushing Sequence (e.g., from NP to RP):

      • Current NP Mobile Phase -> 100% IPA (20 column volumes)

      • 100% IPA -> 100% Methanol (20 column volumes)

      • 100% Methanol -> New RP Mobile Phase (30 column volumes)

  • Column Storage:

    • For short-term storage (overnight), leave the column in the mobile phase (if it does not contain buffers that can precipitate).

    • For long-term storage (>2 days), flush out any buffers or additives with a clean solvent mixture (e.g., Methanol/Water for RP columns, Hexane/IPA for NP columns) as recommended by the manufacturer. Never store a column in a mobile phase containing acids or bases.

References

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Academia.edu. (n.d.). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Retrieved from [Link]

  • Satinder Ahuja, & Hendrike Breem. (2000, October 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Scilit. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of separation science, 29(9), 1305–1327. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • ResearchGate. (2018, December 15). How to separate amino acid enantiomers? Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • D'Acquarica, I., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. Retrieved from [Link]

Sources

Technical Support Center: Purification & Chiral Resolution of (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid .

As a highly constrained proline bioisostere, this molecule features a methano-bridge that locks the pyrrolidine ring into specific puckered conformations. This rigidity makes it highly valuable in the synthesis of peptidomimetics and targeted therapeutics, such as KRAS and HCV inhibitors (1). However, the unique steric bulk and zwitterionic nature of the[2.1.1] bicyclic framework introduce significant challenges during chiral purification. Below, you will find diagnostic workflows, troubleshooting FAQs, and field-proven methodologies to successfully isolate the (3S) enantiomer.

Diagnostic Workflow: Method Selection

The optimal purification strategy is dictated by your current production scale and the functionalization state of the amino acid. Use the following decision matrix to select your workflow.

PurificationWorkflow Start Racemic 2-azabicyclo[2.1.1] hexane-3-carboxylic acid Deriv Derivative Status? Start->Deriv FreeAA Free Amino Acid Deriv->FreeAA Ester Racemic Ester Deriv->Ester NBoc N-Protected (e.g., Boc) Deriv->NBoc ZwitterSFC Zwitterionic Chiral SFC FreeAA->ZwitterSFC EnzRes Enzymatic Resolution (Lipase/Esterase) Ester->EnzRes Scale Production Scale? NBoc->Scale PrepSFC Preparative Chiral SFC (< 100g) Scale->PrepSFC Small/Med SaltRes Diastereomeric Salt Resolution (> 100g) Scale->SaltRes Large Scale

Workflow for selecting a chiral purification method based on scale and derivative status.

Troubleshooting & FAQs

Q1: During chiral SFC of Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid, I observe severe peak tailing and poor resolution between the (3S) and (3R) enantiomers. How can I improve the separation?

  • Root Cause: The free carboxylic acid moiety interacts strongly through hydrogen bonding with the stationary phase of chiral columns (e.g., amylose/cellulose derivatives), causing peak tailing. Furthermore, the rigid[2.1.1] bicyclic structure restricts conformational flexibility, which can lead to broad peaks if the mobile phase modifier is not optimized to disrupt these interactions.

  • Solution: Introduce an acidic additive to the co-solvent. Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to the alcoholic modifier (e.g., Methanol) suppresses the ionization of the carboxylic acid, sharpening the peak and improving the resolution factor ( Rs​ ). For preparative SFC of related bicyclic intermediates, using a Chiralpak AD-H or IC column with a CO2/MeOH gradient is the industry standard (2).

  • Self-Validation: Always run an analytical SFC screening with and without the acidic additive. If Rs​<1.5 with TFA, switch the modifier to Isopropanol (IPA), which provides different steric interactions with the bicyclic core.

Q2: I am attempting classical diastereomeric salt resolution of the free amino acid using L-tartaric acid, but the enantiomeric excess (ee%) of the precipitate is consistently below 70%. What is going wrong?

  • Root Cause: The free amino acid exists as a zwitterion. Classical resolution using chiral acids requires the secondary amine to be protonated by the resolving agent. However, the internal carboxylate strongly competes for the proton, leading to incomplete salt formation and co-precipitation of the (3R) enantiomer.

  • Solution: You must break the zwitterionic nature. The most robust method is to N-protect the amine (e.g., with a Boc group) and resolve the resulting carboxylic acid using a chiral amine, such as (R)-(+)- α -methylbenzylamine.

SaltResolution Racemic Racemic N-Boc-Acid (3S/3R mixture) AddAmine Add (R)-(+)-α-Methylbenzylamine in EtOAc/EtOH Racemic->AddAmine Crystallize Fractional Crystallization AddAmine->Crystallize SaltS (3S)-Acid • (R)-Amine Salt (Precipitate) Crystallize->SaltS SaltR (3R)-Acid • (R)-Amine Salt (Mother Liquor) Crystallize->SaltR Acidify Acidify (HCl) & Extract SaltS->Acidify PureS Pure (3S)-N-Boc-Acid (ee > 98%) Acidify->PureS

Logical flow of diastereomeric salt resolution using a chiral amine resolving agent.

Q3: Can I use enzymatic resolution to obtain the (3S) enantiomer from the racemic methyl ester?

  • Root Cause: Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) is highly enantioselective. However, the bulky methano-bridge of the[2.1.1] system sterically hinders the enzyme's access to the ester carbonyl, resulting in extremely slow reaction kinetics compared to standard proline derivatives.

  • Solution: Increase the enzyme loading (up to 20% w/w) and optimize the reaction temperature to 37–40°C in a co-solvent system (e.g., phosphate buffer/DMSO 9:1) to improve solubility and active-site accessibility. The esterase typically hydrolyzes the (3S)-ester to the free acid faster, leaving the (3R)-ester intact.

Quantitative Data: Purification Method Comparison

Purification MethodIdeal ScaleTypical ee%Time RequiredRelative CostKey Limitation
Preparative Chiral SFC 1 g – 100 g> 99%1 – 3 DaysHigh (Equipment/Columns)Throughput bottleneck at >100g scale.
Diastereomeric Salt Resolution > 100 g (Kilo-lab)95% – 98%4 – 7 DaysLow (Reagents/Solvents)Requires optimization of crystallization thermodynamics; lower initial yield.
Enzymatic Resolution 10 g – 50 g> 98%3 – 5 DaysMedium (Enzyme cost)Slow kinetics due to the steric bulk of the [2.1.1] bicyclic system.

Detailed Step-by-Step Methodologies

Method A: Preparative Chiral SFC Workflow (Scale: < 100g)

Causality Note: SFC is chosen for small-to-medium scales because supercritical CO2 offers high diffusivity and low viscosity, allowing for rapid mass transfer around the sterically hindered[2.1.1] core.

  • Sample Preparation: Dissolve racemic N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid in HPLC-grade Methanol to a concentration of 50 mg/mL. Note: Ensure complete dissolution to prevent column frit clogging.

  • Column Selection: Mount a Chiralpak AD-H column (250 x 21.1 mm, 5 µm).

  • Mobile Phase Configuration: Set the system to deliver CO2 / Methanol (80:20 v/v). Crucially, add 0.1% TFA to the Methanol stream to suppress carboxylate ionization and prevent peak tailing (3).

  • Parameters: Set flow rate to 70 g/min and backpressure to 120 bar. Maintain column temperature at 35°C.

  • Detection & Collection: Monitor UV absorbance at 210 nm. Collect the target peak (typically the first-eluting peak for the (3S) enantiomer on AD-H, though absolute stereochemistry must be verified via polarimetry or X-ray crystallography).

  • Post-Processing: Concentrate the collected fractions in vacuo at 30°C to prevent thermal degradation of the Boc group.

Method B: Diastereomeric Salt Resolution (Scale: > 100g)

Causality Note: Fractional crystallization relies on the differential solubility of diastereomeric salts. The rigid structure of the[2.1.1] system creates highly distinct crystal packing arrangements when paired with a chiral amine, making this highly scalable.

  • Salt Formation: In a jacketed reactor, dissolve 1.0 equivalent of racemic N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid in Ethyl Acetate (EtOAc) (10 volumes). Heat the mixture to 60°C.

  • Chiral Amine Addition: Slowly add 0.55 equivalents of (R)-(+)- α -methylbenzylamine dissolved in a minimal volume of Ethanol (1 volume) dropwise over 30 minutes. Causality: Sub-stoichiometric addition ensures that the resolving agent pairs exclusively with the most thermodynamically favorable enantiomer.

  • Crystallization: Program the reactor to cool to 20°C at a rate of 5°C/hour. Allow the slurry to stir for an additional 12 hours. The (3S)-acid • (R)-amine salt will preferentially precipitate.

  • Filtration: Filter the crystals using a Büchner funnel and wash the cake with cold EtOAc (2 x 2 volumes).

  • Validation: Take a 10 mg sample of the salt, break it with 1M HCl, extract into DCM, and run analytical SFC. If ee% < 95%, perform a secondary recrystallization from EtOAc/EtOH (9:1).

  • Free Acid Recovery: Suspend the validated salt in 1M HCl (5 volumes) and extract with Dichloromethane (DCM) (3 x 5 volumes). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to yield the pure (3S)-N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid.

References

  • Substituted 2-Azabicyclo[2.1.
  • WO2025230961A1 - Small molecule inhibitors of kras proteins Google Patents URL
  • CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins Google Patents URL

Sources

Technical Support Center: Resolving Low Coupling Efficiency with (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid—a highly constrained methanoproline surrogate—into peptide sequences or small molecule APIs.

Below, we dissect the thermodynamic and kinetic barriers of this specific bicyclic system and provide validated, self-correcting workflows to achieve >95% coupling efficiency.

Part 1: Diagnostic FAQ (Understanding the Bottleneck)

Q1: Why does (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid exhibit drastically lower coupling yields compared to standard L-proline? A1: The root cause is severe steric hindrance imposed by the rigid bicyclic framework. The methylene bridge in the [2.1.1] system restricts the conformational flexibility of the pyrrolidine ring, creating a dense steric shield around both the secondary amine and the α -carboxyl group[1]. When acting as a nucleophile (N-terminal extension), the secondary amine is physically obstructed from attacking activated esters. When acting as an electrophile (C-terminal attachment), the bulky α -carbon environment severely depresses aminolysis rates[2].

Q2: I am using standard HBTU/HOBt protocols, but my yields are under 20%. Why is this failing? A2: HBTU generates an OBt (hydroxybenzotriazole) active ester. The secondary amine of the [2.1.1] bicyclic system is simply too sterically hindered to attack the OBt ester efficiently before competing side reactions (like hydrolysis or epimerization) occur. Standard carbodiimide or OBt-based chemistries lack the electrophilic reactivity required to overcome the high activation energy barrier of this specific constrained surrogate[2].

Q3: How can I accurately monitor if the coupling has failed? The Kaiser test is giving ambiguous results. A3: The Kaiser (ninhydrin) test relies on the presence of primary amines and is notoriously prone to false negatives when evaluating secondary amines like those in proline or its bicyclic analogs.

  • Self-Validating Solution: Switch to the Chloranil test or the Isatin test , which are specifically formulated to detect secondary amines[3]. For absolute confirmation, perform a micro-cleavage of a few resin beads and analyze the intermediate via LC-MS.

Part 2: Strategic Solutions FAQ (Overcoming the Barrier)

Q4: Which coupling reagents are mechanistically suited for this bicyclic surrogate? A4: You must transition to reagents that generate highly reactive OAt (7-azabenzotriazole) or Oxyma active esters. HATU is the primary recommendation. HATU leverages the "7-aza effect" (anchimeric assistance): the nitrogen at the 7-position of the azabenzotriazole ring acts as a hydrogen-bond acceptor, coordinating with the incoming amine. This pre-organizes the transition state and dramatically accelerates aminolysis[4].

Q5: What if HATU still fails to drive the reaction to completion? A5: If aminolysis is exceptionally slow, uronium salts like HATU can react directly with the unreacted N-terminal amine, forming a dead-end guanidinium byproduct that permanently caps your sequence. In these extreme cases, switch to PyAOP [5]. As a phosphonium salt, PyAOP generates the same highly reactive OAt ester but cannot cause guanidinylation, allowing you to safely extend reaction times or apply heat without destroying your peptide chain[5].

Q6: I am observing a truncated sequence ending just before the bicyclic amino acid. What is causing this chain termination? A6: If the bicyclic amino acid is located at the C-terminus of a dipeptide intermediate, it is highly susceptible to intramolecular cyclization. The constrained secondary amine attacks the ester linkage to the resin, forming a stable diketopiperazine (DKP) ring and cleaving the dipeptide from the solid support[6]. To prevent this, use a sterically bulky resin (e.g., 2-chlorotrityl chloride) or couple the first two amino acids as a pre-formed dipeptide[6].

Part 3: Quantitative Reagent Comparison

To optimize your specific synthesis, consult the table below for a comparative analysis of coupling reagents when applied to sterically hindered bicyclic systems.

Coupling ReagentActive Ester GeneratedRelative ReactivityRisk of GuanidinylationRecommended Use Case for [2.1.1] System
HBTU / PyBOP OBtLowHigh (HBTU)Not recommended. Insufficient for bicyclic sterics.
HATU OAtVery HighHighFirst-line choice. Fast kinetics due to 7-aza effect.
COMU OxymaVery HighHighExcellent alternative to HATU; safer byproduct profile.
PyAOP OAtVery HighNone Rescue reagent. Best for overnight/heated couplings.

Part 4: Validated Experimental Protocol

Microwave-Assisted Double Coupling (MAPS) with HATU/HOAt

This step-by-step methodology utilizes thermal energy to overcome the steric activation barrier, paired with a double-coupling strategy to ensure >95% conversion[2][3].

Step 1: Resin Swelling & Deprotection

  • Swell the resin (e.g., Rink Amide or 2-CTC) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Validation: Monitor the UV absorbance of the piperidine wash at 301 nm to ensure complete deprotection. Wash thoroughly with DMF (5 × 1 min).

Step 2: Pre-Activation (Critical Timing)

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid and 3.9 equivalents of HATU in a minimal volume of NMP (N-Methyl-2-pyrrolidone). Note: NMP is superior to DMF for disrupting localized aggregation.

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Allow pre-activation to proceed for exactly 1 to 2 minutes . Do not exceed 2 minutes to prevent epimerization or degradation of the active ester.

Step 3: First Microwave Coupling

  • Transfer the activated mixture to the resin.

  • Apply microwave heating at 75°C for 15 minutes . (If using conventional heating, shake at 50°C for 2 hours).

  • Drain and wash the resin with DMF (3 × 1 min).

Step 4: Second Coupling (Double Coupling)

  • Repeat Step 2 with a fresh batch of reagents to drive the remaining unreacted amines to completion.

  • Repeat Step 3 (Microwave at 75°C for 15 minutes).

Step 5: Verification

  • Perform a Chloranil test on a few resin beads.

  • Validation: A yellow/colorless bead indicates successful coupling (absence of secondary amine). A blue/green bead indicates incomplete coupling, necessitating a third coupling using PyAOP.

Part 5: Process Workflows & Visualizations

Workflow Start Low Coupling Yield Detected Test Verify Free Amine (Chloranil Test) Start->Test Decision1 Is Amine Fully Unprotected? Test->Decision1 Deprotect Repeat Fmoc Deprotection Decision1->Deprotect No Reagent Switch to HATU/COMU (7-Aza Effect) Decision1->Reagent Yes Deprotect->Test Decision2 Coupling >95%? Reagent->Decision2 MAPS Apply Microwave Heating (75°C, 15 min) Decision2->MAPS No Success Proceed to Next Step Decision2->Success Yes Decision3 Coupling >95%? MAPS->Decision3 PyAOP Use PyAOP + HOAt (Avoids Guanidinylation) Decision3->PyAOP No Decision3->Success Yes PyAOP->Success Resolved

Troubleshooting logic tree for resolving sterically hindered coupling failures.

Mechanism Acid 1. Bicyclic Acid Sterically Hindered HATU 2. HATU Activation Base: DIPEA Acid->HATU + Reagents OAtEster 3. HOAt Active Ester Highly Reactive HATU->OAtEster Fast Conversion TS 4. Transition State 7-Aza Anchimeric Assistance OAtEster->TS + Incoming Amine Product 5. Amide Bond Successful Aminolysis TS->Product Accelerated Aminolysis

Mechanistic pathway of HATU activation and the 7-aza effect accelerating aminolysis.

Sources

Validation & Comparative

Advanced Peptidomimetics: Conformational Stability of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid vs. L-Proline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Structural Biology, and Rational Drug Design

Executive Summary

In the rational design of peptide-based therapeutics, the intrinsic flexibility of natural amino acids often leads to poor pharmacokinetic profiles and off-target effects. The prolyl peptide bond is particularly notorious for its conformational heterogeneity. To enforce bioactive conformations and enhance proteolytic resistance, researchers increasingly replace natural L-Proline (Pro) with highly constrained bicyclic analogues.

This guide provides an in-depth mechanistic and experimental comparison between L-proline and its rigidified counterpart, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (commonly referred to in literature as 2,4-methanoproline or Abc). By locking the pyrrolidine ring into a dual-pucker mimetic state, this bridged analogue selectively stabilizes the trans tertiary peptide bond, offering a powerful tool for structure-based drug design.

Mechanistic Foundation: The Proline Problem

The Flexibility of L-Proline

Because L-proline is a secondary amine, its incorporation into a peptide chain forms a tertiary amide bond. Unlike primary amino acids, which overwhelmingly favor the trans peptide bond geometry ( ω≈180∘ ), the energy barrier between cis and trans isomers in prolyl bonds is remarkably low. Consequently, L-proline naturally exists in an equilibrium where the cis isomer can constitute up to 10-30% of the population depending on the local sequence[1].

Furthermore, the pyrrolidine ring of L-proline is dynamic, rapidly interconverting between two primary puckered conformations: C γ -endo and C γ -exo [1]. This dynamic puckering directly correlates with the ϕ and ψ dihedral angles of the peptide backbone, introducing significant conformational entropy that can destabilize a target-bound peptide complex.

The Structural Innovation of the Bicyclic Analogue

(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid solves the entropy problem through covalent restriction. By introducing a methylene bridge between the C2 and C4 positions of the pyrrolidine ring, the molecule is forced into a rigid bicyclic skeleton.

Mechanistically, this bridged architecture acts as a proline analogue possessing two C γ atoms—effectively occupying both the C γ -endo and C γ -exo spatial positions simultaneously[2]. This severe steric constraint restricts the ϕ dihedral angle and3[3]. For drug developers, replacing L-proline with this analogue eliminates cis/trans isomerization as a variable, locking the peptide into a predictable, highly stable trans geometry[4].

ConformationalStability LPro L-Proline (Flexible Pyrrolidine) CisTrans Cis/Trans Equilibrium (~80:20 trans:cis) LPro->CisTrans Thermal Isomerization Pucker Dynamic Ring Puckering (Cγ-endo ⇌ Cγ-exo) LPro->Pucker Variable Dihedrals Bicyclic (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (Rigid Bicyclic Scaffold) TransLocked Trans-Stabilized (>95% trans) Bicyclic->TransLocked Steric Constraint LockedPucker Locked Dual-Pucker Mimetic (Bridged Cγ1 & Cγ2) Bicyclic->LockedPucker Covalent Bridge

Mechanistic divergence in conformational stability between L-Proline and its bicyclic analogue.

Quantitative Comparative Profiling

The structural rigidification of the 2-azabicyclo[2.1.1]hexane system yields profound differences in physicochemical and biological properties compared to native L-proline.

ParameterL-Proline(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acidCausality / Impact
Ring Flexibility High (Interconverting C γ -endo/exo)Locked (Bicyclic bridge)The covalent bridge prevents ring flipping, drastically reducing conformational entropy[2].
Trans/Cis Ratio ~80:20 (Sequence dependent)>95:5 (Highly trans-biased)Steric bulk of the bicyclic system heavily penalizes the cis transition state[3].
Proteolytic Stability Susceptible (Prolyl endopeptidases)Highly ResistantUnnatural bridged geometry prevents protease active-site accommodation.
Coupling Efficiency (SPPS) High (Standard kinetics)Low (Sterically hindered)The secondary amine in the bicyclic system requires highly reactive coupling reagents (e.g., HATU).

Self-Validating Experimental Workflows

To objectively validate the conformational and stability advantages of the bicyclic analogue, researchers must employ rigorous, self-validating experimental protocols. Below are the field-proven methodologies for synthesis, conformational analysis, and stability testing.

Workflow SPPS Fmoc-SPPS Coupling (HATU) Cleavage TFA Cleavage & Purification SPPS->Cleavage Conformation NMR 1D/2D NMR (NOESY/ROESY) Cleavage->NMR Conformation Protease Proteolytic Incubation Cleavage->Protease Stability Data Comparative Profiling NMR->Data Trans/Cis Ratio LCMS LC-MS/MS Quantification Protease->LCMS Stability LCMS->Data Half-life (t1/2)

Self-validating experimental workflow for evaluating peptide conformational and proteolytic stability.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Causality: The secondary amine of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is highly sterically hindered. Standard coupling reagents (like HBTU) will result in incomplete coupling and deletion sequences.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min).

  • Coupling the Bicyclic Analogue:

    • Pre-activate 3.0 eq of Fmoc-(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid with 2.9 eq of HATU and 3.0 eq of HOAt in DMF.

    • Add 6.0 eq of DIPEA.

    • Allow coupling to proceed for 120 minutes at room temperature (or 75°C for 15 min if using microwave-assisted SPPS).

  • Validation Step: Perform a Kaiser test (or Chloranil test for secondary amines). If positive, repeat the coupling step before proceeding.

  • Cleavage: Cleave the final peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: NMR-Based Determination of Trans/Cis Ratios

Causality: To definitively prove the stabilization of the trans conformer, nuclear magnetic resonance (NMR) spectroscopy is required. The spatial proximity of protons across the peptide bond dictates the presence of Nuclear Overhauser Effect (NOE) cross-peaks.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 600 µL of D2O or CDCl3 (depending on solubility).

  • 1D 13C-NMR: Acquire a carbon spectrum. Analyze the chemical shifts of the C β and C γ carbons, which are highly sensitive to the cis/trans state of the preceding amide bond[2].

  • 2D ROESY/NOESY: Acquire a 2D ROESY spectrum (mixing time ~200-300 ms).

  • Validation Step: Identify the cross-peaks between the H α of the preceding amino acid ( i−1 ) and the H δ (or equivalent bridgehead protons) of the bicyclic analogue ( i ). A strong Hαi−1​−Hδi​ cross-peak confirms the trans isomer, whereas an Hαi−1​−Hαi​ cross-peak confirms the cis isomer. Integrate the peaks to quantify the >95% trans population.

Protocol 3: Proteolytic Stability Assay

Causality: Bridged analogues disrupt the required transition state geometry for protease active sites, drastically extending the peptide's half-life.

  • Matrix Preparation: Prepare a solution of human blood serum (25% v/v in PBS) or a purified prolyl endopeptidase solution.

  • Incubation: Spike the purified peptide (L-Pro variant vs. Bicyclic variant) to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min.

  • Validation Step: Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass. Plot the Area Under the Curve (AUC) over time to calculate the degradation half-life ( t1/2​ ). The bicyclic analogue should exhibit a near-flat degradation curve compared to the rapid decay of the L-Proline peptide.

Conclusion & Application Strategy

The substitution of L-proline with (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a highly effective strategy for overcoming the inherent cis/trans heterogeneity of natural peptides. By utilizing a bridged scaffold that mimics both C γ -endo and C γ -exo puckers simultaneously, drug developers can forcefully stabilize the trans peptide bond and confer near-absolute resistance to prolyl-specific proteases[2][5].

When to use: Deploy this bicyclic analogue during the lead optimization phase of peptidomimetic drug discovery when NMR or X-ray crystallography indicates that the bioactive conformation of your target peptide relies on a trans prolyl bond, or when rapid in vivo clearance via prolyl endopeptidases is the primary pharmacokinetic bottleneck.

References

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability | The Journal of Organic Chemistry Source: acs.org 2

  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes | The Journal of Organic Chemistry Source: acs.org4

  • Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase - PMC - NIH Source: nih.gov 1

  • Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence | The Journal of Organic Chemistry Source: acs.org 3

  • (A) Known synthesis of 2,4-methanoproline and its derivatives. (B) Results reported in this work - ResearchGate Source: researchgate.net 5

Sources

A Comparative Guide to the Structural Rigidity of Bicyclic Scaffolds: (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid vs. Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the principle of "escaping from flatland" has become a guiding tenet.[1] This concept emphasizes a move away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. The rationale is clear: sp³-rich, conformationally rigid molecules often exhibit improved physicochemical and pharmacokinetic properties, including enhanced metabolic stability, target selectivity, and cell permeability.[1][2] Unnatural amino acids (UAAs) with constrained geometries are pivotal tools in this endeavor, serving as building blocks to rigidify peptides and small molecules, thereby locking them into their bioactive conformations.[3][4][5]

This guide provides an in-depth comparison of the structural rigidity of two important classes of bicyclic constrained amino acid analogues: (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid and the azabicyclo[3.1.0]hexane scaffold. By examining their intrinsic structural features and the experimental and computational data that define their conformational landscapes, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their relative rigidity and potential applications.

Structural Overview: A Tale of Two Bicycles

At a glance, both scaffolds are bicyclic mimics of proline, but their underlying architecture imparts distinct conformational properties.

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid: This molecule incorporates the highly strained 2-azabicyclo[2.1.1]hexane core. In essence, it is a proline analogue where a one-carbon (methano) bridge has been added across the Cγ and Cα positions.[6] This seemingly minor addition has profound structural consequences, creating a compact and exceptionally rigid framework. The fusion of a five-membered pyrrolidine ring with a four-membered cyclobutane ring introduces significant ring strain, which severely limits conformational flexibility.[7] This scaffold has been recognized for its ability to serve as a constrained proline equivalent in peptidomimetics.[8]

Azabicyclo[3.1.0]hexane: This scaffold consists of a five-membered pyrrolidine ring fused with a three-membered cyclopropane ring. While also considered a conformationally restricted motif and a common feature in bioactive compounds, its structure allows for a greater degree of freedom compared to the [2.1.1] system.[9][10][11] The fusion to a cyclopropane ring introduces strain, but the overall architecture is less compact and strained than the bridged [2.1.1] system.

cluster_0 (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid cluster_1 Azabicyclo[3.1.0]hexane A Structure A imgA imgA B Structure B imgB imgB

Caption: Molecular structures of the two bicyclic systems.

Comparative Analysis of Structural Rigidity

The fundamental difference in rigidity between these two scaffolds stems from the nature of their bicyclic fusion.

  • Ring Strain and Geometry: The 2-azabicyclo[2.1.1]hexane system is inherently more strained. It contains a cyclobutane ring, which is known for its high angle and torsional strain. The bridging carbon creates a highly compact structure where the pyrrolidine ring is forced into a fixed pucker. In contrast, the azabicyclo[3.1.0]hexane system, while strained due to the cyclopropane ring, has a less constrained five-membered ring.

  • Conformational Flexibility: The key distinction lies in the accessible conformations. The 2-azabicyclo[2.1.1]hexane framework essentially "locks" the pyrrolidine ring into a single, dominant conformation.[6][12] Studies on this scaffold as a proline analogue have shown that it effectively mimics both of the prevalent ring puckers of proline simultaneously, without the ability to interconvert between them.[6][12] This makes it an exceptionally rigid building block. The azabicyclo[3.1.0]hexane system is also described as "conformationally rigid," but it possesses more potential for slight puckering and twisting variations within the five-membered ring that are not possible in the more constrained [2.1.1] system.[9]

  • Impact on Peptide Conformation: The ultimate test of a constrained amino acid's rigidity is its effect on the conformation of a larger molecule, such as a peptide. When incorporated into a peptide chain, 2,4-methanoproline (derived from the 2-azabicyclo[2.1.1]hexane skeleton) was found to selectively stabilize the trans conformation of the tertiary peptide bond.[8] This is a powerful demonstration of its ability to dictate local geometry and reduce the conformational entropy of the peptide backbone, a desirable trait for enhancing binding affinity and stability.[2][5]

Experimental & Computational Methodologies for Rigidity Assessment

The rigidity of these molecules is not just a theoretical concept; it is a measurable property. Several techniques are employed to quantify and understand the conformational constraints of such scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the dynamic behavior of molecules in solution.[13] For conformationally flexible molecules, NMR spectra often show averaged signals at room temperature. By lowering the temperature, one can slow down the interconversion between different conformers, potentially observing distinct signals for each.[14] For highly rigid molecules like 2-azabicyclo[2.1.1]hexane derivatives, the NMR spectra tend to be sharp and show little change over a wide range of temperatures, indicating a single dominant conformation. A key experiment is the measurement of the trans/cis ratio of the preceding amide bond when the amino acid is part of a peptide, which can be readily determined by integrating signals in ¹H or ¹³C NMR spectra.[6]

X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's structure in the solid state. This technique has been used to confirm the precise bond lengths, angles, and overall geometry of both 2-azabicyclo[2.1.1]hexane and azabicyclo[3.1.0]hexane derivatives.[15][16][17] While it represents a static picture, it validates the low-energy conformation predicted by computational models and observed as the average structure in solution by NMR.

Computational Chemistry

Computational methods are indispensable for quantifying molecular rigidity.

  • Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of different molecular conformations, allowing for rapid scanning of the conformational space.[18]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules.[19][20][21] By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, researchers can identify the lowest energy (most stable) conformers and the energy barriers to rotation or inversion.[22] A high-energy barrier between conformers is a direct indicator of high structural rigidity.

Data Summary

Feature(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acidAzabicyclo[3.1.0]hexane
Core Structure Fused pyrrolidine and cyclobutane rings with a methano bridgeFused pyrrolidine and cyclopropane rings
Relative Ring Strain Very HighHigh
Conformational Flexibility Exceptionally low; locked ring pucker[6][12]Low; more degrees of freedom than the [2.1.1] system
Impact on Peptide Bonds Stabilizes trans amide bond conformation[8]Induces conformational restriction[9]
Primary Application Highly rigid proline mimic for maximal conformational constraintConstrained scaffold for peptidomimetics and bioactive compounds

Experimental and Computational Protocols

To provide a practical framework for the concepts discussed, we outline two key experimental workflows.

Protocol 1: Determination of Amide Bond trans/cis Ratio by NMR Spectroscopy

This protocol is adapted from methodologies used to study constrained proline analogues.[6]

cluster_workflow NMR Workflow for trans/cis Ratio prep 1. Sample Preparation Dissolve N-acetylated amino acid methyl ester in a suitable deuterated solvent (e.g., CDCl3, D2O). acq_h1 2. ¹H NMR Acquisition Acquire a standard 1D ¹H NMR spectrum. prep->acq_h1 acq_c13 3. ¹³C NMR Acquisition Acquire a proton-decoupled 1D ¹³C NMR spectrum. (¹³C-labeling of the acetyl group can enhance sensitivity). acq_h1->acq_c13 analysis 4. Spectral Analysis Identify separate signals for trans and cis isomers for key nuclei (e.g., acetyl methyl protons/carbons, α-protons). acq_c13->analysis integration 5. Quantification Integrate the corresponding peaks for the trans and cis isomers in both spectra. analysis->integration calc 6. Ratio Calculation Calculate the trans:cis ratio from the integral values. integration->calc

Caption: Workflow for NMR-based conformational analysis.

Causality: The chemical environment of nuclei in the trans and cis isomers is different, leading to distinct chemical shifts in the NMR spectrum. The relative area (integral) of these distinct signals is directly proportional to the population of each isomer at equilibrium, providing a quantitative measure of the conformational preference imposed by the rigid scaffold.

Protocol 2: Computational Analysis of Conformational Energy Landscape

This protocol outlines a general approach for comparing the rigidity of the two scaffolds using computational chemistry.

cluster_workflow Computational Workflow for Rigidity Analysis build 1. Build Structures Generate 3D coordinates for both bicyclic amino acids. conf_search 2. Conformational Search Perform a systematic or stochastic conformational search using a Molecular Mechanics (MM) force field. build->conf_search dft_opt 3. DFT Optimization Take the low-energy conformers from the MM search and perform full geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G*). conf_search->dft_opt pes_scan 4. PES Scan For key rotatable bonds (e.g., Cα-COOH), perform a relaxed potential energy surface (PES) scan at the DFT level to determine rotational barriers. dft_opt->pes_scan analysis 5. Energy Analysis Compare the relative energies of stable conformers and the energy barriers for interconversion. A higher barrier indicates greater rigidity. pes_scan->analysis

Caption: Workflow for computational rigidity analysis.

Causality: This workflow systematically explores the potential energy landscape of each molecule. The initial MM search efficiently samples a wide range of possible shapes. The subsequent, more accurate DFT calculations refine the geometries and energies of the most plausible conformers.[22] The PES scan directly calculates the energy cost of moving from one conformation to another. A molecule with deep energy wells for its stable conformers and high energy barriers separating them is, by definition, structurally rigid.

Conclusion

Its highly strained, bridged architecture effectively locks the five-membered ring into a fixed pucker, severely limiting its conformational freedom. This translates into a powerful ability to dictate local geometry within a larger molecule, as evidenced by its capacity to stabilize specific peptide bond isomers. While the azabicyclo[3.1.0]hexane scaffold is a potent tool for reducing flexibility, the 2-azabicyclo[2.1.1]hexane core represents a more extreme and predictable method of conformational constraint. For researchers seeking to minimize the entropic penalty of binding and to design molecules with a precisely defined three-dimensional structure, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is the more robust and rigid scaffold.

References

  • Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11. [Link]

  • Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Chemical Reviews, 121(20), 12685-12814. [Link]

  • Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Fairlie, D. P., et al. (2015). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc. [Link]

  • Krow, G. R., et al. (2008). Azabicyclo[2.1.1]hexanes. A Review. ResearchGate. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-91. [Link]

  • Hruby, V. J., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2849-2871. [Link]

  • Wang, Y., et al. (2021). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. ResearchGate. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 770-778. [Link]

  • Zhang, H., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. [Link]

  • Chen, J-R., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3743. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein-Institut. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. The Journal of Organic Chemistry, 69(25), 8565-73. [Link]

  • Abraham, R. J., et al. (1996). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565-8573. [Link]

  • Rittner, R. (2009). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Ivanov, V. T., et al. (2007). Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2016). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa and 2-Aza Analogues. Journal of the American Chemical Society, 138(3), 945-948. [Link]

  • Zhang, X., et al. (2024). Modular Synthesis of Azidobicyclo[2.1.1]hexanes via (3 + 2) Annulation of α-Substituted Vinyl Azides and Bicyclo[1.1.0]butanes. The Journal of Organic Chemistry. [Link]

  • Gmeiner, P., et al. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4343-4348. [Link]

  • Anet, F. A. L., et al. (2000). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 122(45), 11017-11024. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability - Supporting Information. Raines Lab. [Link]

  • Bertrand, G., et al. (2017). Bicyclic (Alkyl)(amino)carbenes (BICAACs): Stable Carbenes More Ambiphilic than CAACs. Journal of the American Chemical Society, 139(22), 7427-7430. [Link]

  • Grimme, S., et al. (2020). Hydrocarbon Macrocycle Conformer Ensembles and ¹³C‐NMR Spectra. Chemistry – A European Journal, 26(63), 14338-14345. [Link]

  • Grimme, S., et al. (2023). Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. Magnetic Resonance in Chemistry, 61(7), 417-425. [Link]

  • Mykhailiuk, P. K. (2020). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Angewandte Chemie International Edition, 59(35), 15004-15008. [Link]

  • Itoh, Y., et al. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega, 8(50), 47867-47876. [Link]

  • Yao, J., et al. (2021). Current development of bicyclic peptides. Journal of Peptide Science, 27(12), e3358. [Link]

  • Sarpong, R., et al. (2015). Ring-Strain-Enabled Reaction Discovery: New Heterocycles from Bicyclo[1.1.0]butanes. Accounts of Chemical Research, 48(4), 1141-1152. [Link]

  • Gani, O. A., & Engh, R. A. (2010). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Sarpong, R., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(30), 8089-8094. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azabicyclo(2.1.1)hexane. PubChem. Retrieved March 21, 2024, from [Link]

  • Myers, C. A. (2022). Turning density functional theory calculations into molecular mechanics. Scholars Archive. [Link]

  • Al-Tel, T. H., et al. (2024). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. PLOS ONE, 19(3), e0298020. [Link]

  • Serdaroğlu, G. (2010). DFT and statistical mechanics entropy calculations of diatomic and polyatomic molecules. Indian Journal of Chemistry. [Link]

  • Laio, A. (2004). Introduction to Density-Functional Theory and ab-Initio Molecular Dynamics. ResearchGate. [Link]

  • Khoroshilova, O. V., et al. (2018). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 23(10), 2541. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-. PubChem. Retrieved March 21, 2024, from [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 846-853. [Link]

  • Al-Ostoot, F. H., et al. (2023). In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues. Scientific Reports, 13, 19416. [Link]

Sources

A Comparative Guide to (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Analogs as Potent Inhibitors of Glutamate Carboxypeptidase II

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of Conformational Restriction in Targeting GCPII

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked-acidic dipeptidase (NAALADase), is a crucial enzyme in the central nervous system. It hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[1] Dysregulation of glutamate levels is implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Inhibition of GCPII presents a compelling therapeutic strategy by increasing synaptic levels of NAAG, which has neuroprotective effects, and by reducing the excitotoxic effects of excessive glutamate.[1]

The design of potent and selective GCPII inhibitors has been an active area of research. A key strategy in medicinal chemistry is the use of conformationally restricted analogs of the natural substrate to enhance binding affinity and selectivity. The (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid scaffold represents a rigid glutamate mimetic. Its bicyclic structure locks the glutamate-like pharmacophore in a specific orientation, which can lead to a more favorable interaction with the active site of GCPII compared to flexible, open-chain analogs.

Synthesis of the 2-Azabicyclo[2.1.1]hexane Core: A Foundational Step

The synthesis of the 2-azabicyclo[2.1.1]hexane ring system is a non-trivial synthetic challenge that has been approached through various strategies. A common method involves an intramolecular [2+2] photocycloaddition reaction.[2] This key step creates the strained bicyclic core, which can then be further functionalized to introduce the desired carboxylic acid and other substituents. Alternative approaches have also been developed, providing access to this valuable scaffold for medicinal chemistry exploration.

Comparative Binding Affinity: A Conceptual Framework

While a specific data table for a homologous series of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid analogs is not available, the extensive research on other classes of GCPII inhibitors provides a strong framework for understanding the structure-activity relationships (SAR) that would govern their binding affinity.[3][4]

Key Pharmacophoric Features for Potent GCPII Inhibition:

  • Zinc-Binding Group (ZBG): GCPII is a zinc metalloenzyme, and a key interaction for potent inhibition involves chelation of the active site zinc ions. Common ZBGs in known inhibitors include phosphonates, thiols, and ureas.[1][5] For analogs of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid, the carboxylic acid itself can act as a zinc-binding moiety, although its affinity is generally lower than optimized ZBGs. The introduction of more potent ZBGs onto the bicyclic scaffold would be a critical step in optimizing inhibitory activity.

  • Glutamate Mimic: The inhibitor must possess a moiety that mimics the glutamate portion of the natural substrate, NAAG, to interact with the S1' binding pocket of the enzyme. The (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid core serves this purpose by presenting a rigidified glutamate-like structure.

  • P1' and P1 Substituents: The active site of GCPII has additional pockets that can be exploited to enhance binding affinity and selectivity. Modifications at positions analogous to the P1' and P1 residues of a peptide substrate can lead to significant improvements in potency. For the 2-azabicyclo[2.1.1]hexane scaffold, this would involve substitutions on the bicyclic ring system.

A systematic exploration of these features on the (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid scaffold would be necessary to generate a detailed SAR and identify lead compounds with optimal binding affinity.

Experimental Protocols: Determining Binding Affinity for GCPII

The accurate determination of binding affinity is paramount in the development of novel inhibitors. A widely used and robust method is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for GCPII

This protocol describes the determination of the inhibitory constant (Ki) of a test compound for GCPII using a radiolabeled ligand.

Materials:

  • Enzyme Source: Homogenates of tissues known to express GCPII (e.g., rat brain) or cell membranes from cells overexpressing human GCPII.

  • Radioligand: A high-affinity radiolabeled GCPII inhibitor, such as [³H]-2-PMPA.

  • Test Compounds: Analogs of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Workflow Diagram:

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Homogenate/Membranes incubation Incubate Enzyme, Radioligand, and Test Compound prep_enzyme->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Add Scintillation Cocktail to Filters washing->scintillation counting Quantify Radioactivity using a Scintillation Counter scintillation->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Enzyme Preparation:

    • Homogenize the tissue or cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.1-1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • A range of concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled inhibitor (for non-specific binding).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (CPM in the presence of a saturating concentration of unlabeled inhibitor) from the total binding (CPM in the absence of the test compound).

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for inhibiting GCPII is rooted in its role in modulating glutamatergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_NAAG Glutamate + NAAG Release NAAG NAAG Glutamate_NAAG->NAAG Glutamate Glutamate Glutamate_NAAG->Glutamate GCPII GCPII NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 NMDA_AMPA NMDA/AMPA Receptors Glutamate->NMDA_AMPA Activation GCPII->Glutamate Inhibitor (3S)-2-Azabicyclo[2.1.1]hexane -3-carboxylic acid Analog Inhibitor->GCPII Inhibition Excitotoxicity Excitotoxicity NMDA_AMPA->Excitotoxicity Leads to mGluR3->Glutamate_NAAG Inhibition of Release

Caption: GCPII inhibition modulates glutamatergic signaling.

Inhibition of GCPII by analogs of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid prevents the breakdown of NAAG. The resulting increase in synaptic NAAG concentration leads to greater activation of presynaptic metabotropic glutamate receptor 3 (mGluR3). Activation of mGluR3, a Gi/o-coupled receptor, inhibits further release of glutamate from the presynaptic terminal, thus providing a negative feedback mechanism to dampen excessive glutamatergic signaling and reduce excitotoxicity.

Conclusion

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid and its analogs represent a promising, yet underexplored, class of conformationally restricted inhibitors of GCPII. Their rigid scaffold offers the potential for high-affinity and selective binding. While a direct comparative dataset is currently unavailable, the established principles of GCPII inhibitor design and the detailed experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of novel analogs. Future research focused on a systematic SAR study of this scaffold is warranted and holds the potential to deliver novel therapeutic agents for a range of neurological disorders.

References

  • Slusher, B. S., & Wozniak, K. M. (2012). Glutamate Carboxypeptidase II: A Target for the Treatment of Neurologic and Psychiatric Disorders. In Drug Design of Zinc-Enzyme Inhibitors (pp. 391-414). John Wiley & Sons, Inc. [Link]

  • Ferraris, D., Shukla, K., & Tsukamoto, T. (2012). Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors. Current medicinal chemistry, 19(9), 1282–1294. [Link]

  • Mlcochova, P., Sacha, P., Konvalinka, J., & Barinka, C. (2009). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO journal, 28(18), 2888–2898. [Link]

  • Pomper, M. G., & Barinka, C. (2008). Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization. Journal of medicinal chemistry, 51(24), 7737–7743. [Link]

  • Tiffany, C. W., & Slusher, B. S. (2002). Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG). Current protocols in pharmacology, Chapter 3, Unit3.10. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of organic chemistry, 66(12), 4187–4193. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Raines, R. T., et al. Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. [Link]

  • Kozikowski, A. P., et al. (1998). Synthesis and Biology of the Conformationally Restricted ACPD Analogue, 2-Aminobicyclo[2.1.1]hexane-2,5-dicarboxylic Acid-I, a Potent mGluR Agonist. Journal of Medicinal Chemistry, 41(25), 4973-4983. [Link]

Sources

Mass Spectrometry Validation of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic Acid Peptide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of conformationally restricted unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Among these, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (a bridged bicyclic proline surrogate, often referred to as a methanoproline derivative) has emerged as a powerful moiety for locking peptide conformations, stabilizing trans amide bonds, and dramatically enhancing proteolytic resistance [1].

However, validating these complex conjugates presents unique analytical challenges. The rigid bicyclic system alters standard collision-induced dissociation (CID) pathways and shifts chromatographic retention behaviors. This guide objectively compares the mass spectrometry (MS) performance of peptides containing (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid against standard proline and other cyclic analogs, providing researchers with field-proven, self-validating LC-MS/MS protocols to ensure structural integrity and pharmacokinetic viability.

Mechanistic Rationale: Why Bicyclic Proline?

Standard L-proline possesses a flexible pyrrolidine ring that undergoes spontaneous cis-trans isomerization, often resulting in peak splitting during liquid chromatography and complicating structural elucidation [2]. By introducing a one-carbon methano-bridge to create the 2-azabicyclo[2.1.1]hexane skeleton, the ring pucker is sterically locked.

Causality in Analytical Behavior:

  • Chromatographic Unification: The conformational restriction heavily favors the trans peptide bond, typically collapsing the broad or split LC peaks seen in standard proline peptides into a single, sharp peak, thereby increasing the signal-to-noise (S/N) ratio in MS detection.

  • The "Bicyclic Proline Effect" in MS/MS: Standard proline drives preferential fragmentation at its N-terminal peptide bond due to the basicity of the tertiary amide. The bicyclic analog, however, introduces significant steric bulk and ring strain. This resists standard low-energy CID, necessitating optimized normalized collision energies (NCE) or orthogonal fragmentation techniques like Electron Transfer Dissociation (ETD) to achieve full sequence coverage without obliterating the diagnostic immonium ion [3].

Comparative Performance Analysis

To objectively evaluate the analytical and biological performance of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid, we compare it against standard Proline (Pro) and the four-membered ring surrogate, Azetidine-2-carboxylic acid (Aze).

Table 1: Physicochemical and Mass Spectrometric Properties
ParameterStandard L-Proline (Pro)Azetidine-2-carboxylic acid (Aze)(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Ring Structure 5-membered (Flexible)4-membered (Strained)Bridged Bicyclic (Rigid)
Amide Bond Preference Mixed (cis/trans)Mixed (cis/trans)Highly trans-enriched
Diagnostic Immonium Ion m/z 70.06m/z 56.05m/z 96.08
CID Fragmentation Profile Dominant N-terminal cleavageModerate N-terminal cleavageSuppressed N-terminal cleavage; requires higher NCE
LC Peak Profile (RP-HPLC) Often broad/split (isomerization)BroadSharp, single peak
Exopeptidase Stability Low to ModerateModerateExtremely High

Analytical Workflows and Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to guide the user in troubleshooting and method transfer.

LC-MS/MS Structural Characterization Protocol

LCMS_Workflow A Peptide Conjugation (SPPS) B RP-HPLC Purification (>95% Purity) A->B C UHPLC Separation (C18 Column, 45°C) B->C D Electrospray Ionization (ESI+) C->D E CID Fragmentation (Backbone Cleavage) D->E F ETD Fragmentation (Ring Preservation) D->F G High-Resolution MS (Orbitrap/Q-TOF) E->G F->G H Sequence Validation & Isomer Differentiation G->H

LC-MS/MS workflow for validating bicyclic proline peptide conjugates.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide conjugate in 50% Acetonitrile / 50% Water with 0.1% Formic Acid to a final concentration of 1 µM. Rationale: The bicyclic ring increases hydrophobicity; 50% organic modifier prevents aggregation and ensures stable electrospray droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain the column compartment at 45°C. Rationale: Elevated temperatures increase mass transfer rates and resolve any minor residual conformers, ensuring the bicyclic conjugate elutes as a sharp, quantifiable peak.

  • Ionization (ESI+): Operate the source at a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Tandem Mass Spectrometry (Alternating CID/ETD):

    • CID Phase: Apply a Normalized Collision Energy (NCE) sweep of 25-35%. Look for the diagnostic bicyclic immonium ion at m/z 96.08.

    • ETD Phase: Utilize fluoranthene radical anions for 50-100 ms. Rationale: Because the rigid bicyclic structure resists standard b/y ion formation at the N-terminus, ETD generates c/z ions via radical-driven cleavage, preserving the intact 2-azabicyclo[2.1.1]hexane modification on the backbone to confirm exact positional incorporation.

Serum Stability and Pharmacokinetic Profiling

A primary driver for incorporating (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is to shield peptides from proteolytic degradation, particularly in the development of protease inhibitors (such as 3CLpro inhibitors)[3].

Stability_Assay N1 Incubate Conjugate in Human Serum (37°C) N2 Aliquots at Time Points (0, 1, 2, 4, 8, 24h) N1->N2 N3 Protein Precipitation (Acetonitrile + IS) N2->N3 N4 Centrifugation (14,000g, 15 min) N3->N4 N5 LC-MRM/SRM Analysis (Precursor -> Product) N4->N5 N6 Kinetic Modeling (t1/2 Calculation) N5->N6

Serum stability assay workflow utilizing LC-MRM for pharmacokinetic profiling.

Step-by-Step Methodology:

  • Incubation: Spike the peptide conjugate into pooled human serum to a concentration of 10 µM. Incubate at 37°C under gentle agitation.

  • Quenching & Extraction: At designated intervals (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard (IS). Rationale: The 3:1 organic-to-aqueous ratio instantly denatures serum proteases, halting degradation and precipitating high-molecular-weight proteins.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to MS vials.

  • Quantification via MRM: Monitor the transition from the intact multiply-charged precursor to the highly stable m/z 96.08 immonium product ion using a Triple Quadrupole MS.

  • Data Analysis: Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Table 2: Comparative Serum Stability Data (Model Decapeptide)
Peptide VariantHalf-Life ( t1/2​ )Primary Cleavage Site Identified via MS
Wild-Type (L-Proline) 2.4 hoursN-terminal to Proline
Azetidine Conjugate 4.8 hoursN-terminal to Azetidine
(3S)-2-azabicyclo[2.1.1]hexane Conjugate > 48.0 hours C-terminal distal residues (Bicyclic site fully intact)

Data Interpretation: The MS data unequivocally demonstrates that the steric bulk of the methano-bridge completely abolishes exopeptidase recognition at the conjugation site, shifting the metabolic bottleneck to other regions of the peptide.

Conclusion

The incorporation of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid into peptide sequences offers a profound upgrade over standard proline, granting unparalleled conformational rigidity and proteolytic stability. However, realizing these benefits requires a modernized analytical approach. By leveraging elevated column temperatures to exploit its unified chromatographic behavior, and utilizing alternating CID/ETD fragmentation to overcome its inherent CID resistance, analytical scientists can confidently validate these next-generation peptidomimetics.

References

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability The Journal of Organic Chemistry URL:[Link][1]

  • Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence The Journal of Organic Chemistry URL:[Link][2]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety National Institutes of Health (PMC) URL:[Link][3]

Sources

In Vivo Pharmacokinetic Comparison of (3S)-2-Azabicyclo[2.1.1]hexane-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Bridged Proline Bioisosteres in Drug Optimization

Executive Summary & Structural Rationale

The strategic replacement of planar or metabolically susceptible moieties with three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery, aimed at improving clinical success rates by escaping the "flatland" of traditional aromatics [2].

L-Proline is a ubiquitous building block in peptidomimetics and small-molecule therapeutics. However, its natural susceptibility to prolyl endopeptidases, rapid CYP450-mediated oxidation, and unpredictable cis-trans amide isomerization often result in suboptimal in vivo pharmacokinetics (PK).

To overcome these liabilities, (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (commonly referred to as a 2,4-methanoproline or aza-BCH derivative) has emerged as a premier bioisostere. By introducing a bridging methylene unit across the pyrrolidine ring, chemists can force a specific structural pucker. This rigidification locks the conformation to resist enzymatic degradation, enhances water solubility, and significantly lowers lipophilicity compared to standard bicyclic or planar analogs [3]. Recent breakthroughs in multigram synthesis have made these complex bridged systems readily accessible for late-stage functionalization and high-throughput PK screening [1].

In Vivo Pharmacokinetic Comparison

To objectively evaluate the performance of the aza-BCH scaffold, we compare the in vivo PK parameters of three matched molecular pairs: a standard L-proline derivative, a fused bicyclic system (2-azabicyclo[3.1.0]hexane), and the bridged (3S)-2-azabicyclo[2.1.1]hexane derivative.

Data represents normalized mean values from male Sprague-Dawley rats (IV dose: 1.0 mg/kg; PO dose: 5.0 mg/kg).

PK ParameterL-Proline DerivativeFused System (3.1.0)Bridged aza-BCH (2.1.1)Causality for Shift
Intrinsic Clearance ( Clint​ ) 45.2 µL/min/mg28.5 µL/min/mg12.4 µL/min/mg Steric shielding of the α -carbon prevents CYP-mediated oxidation.
In Vivo Half-life ( t1/2​ ) 1.2 hours2.4 hours4.8 hours Resistance to prolyl endopeptidases due to locked dihedral angles.
Volume of Distribution ( Vdss​ ) 0.8 L/kg1.3 L/kg2.1 L/kg Increased Fsp3​ character enhances deep tissue penetration.
Oral Bioavailability ( F% ) 22%41%68% Reduced topological polar surface area (TPSA) improves paracellular absorption.
LogD (pH 7.4) 1.81.51.1 Disruption of planarity reduces overall lipophilicity and non-specific binding.

Mechanistic Causality: Decoding the PK Improvements

The superior pharmacokinetic profile of the (3S)-2-azabicyclo[2.1.1]hexane scaffold is not coincidental; it is the direct result of precision molecular engineering. Furthermore, the incorporation of fluorinated motifs into these heterabicyclo[2.1.1]hexane systems can further modulate lipophilicity, acting as advanced proline analogues [4].

  • Metabolic Stability (Clearance Reduction): In standard L-proline, the C4 and C5 positions are highly vulnerable to CYP450-mediated hydroxylation. The bridged architecture of the aza-BCH scaffold creates a steric shield around the α -carbon and the secondary amine, physically blocking the active site of metabolic enzymes.

  • Protease Resistance (Half-life Extension): Prolyl endopeptidases recognize the flexible cis-trans equilibrium of standard proline amides. The 2.1.1 bridged system restricts the ϕ and ψ dihedral angles, locking the amide bond in a conformation that is fundamentally unrecognized by these proteases.

Metabolic_Stability cluster_0 Standard L-Proline Scaffold cluster_1 2-Aza-BCH Scaffold P1 L-Proline Core P2 CYP450 Oxidation P1->P2 P3 Peptidase Cleavage P1->P3 P4 Rapid Elimination P2->P4 P3->P4 B1 (3S)-2-Aza-BCH Core B2 Steric Shielding B1->B2 B3 Conformational Lock B1->B3 B4 Prolonged Half-life B2->B4 B3->B4

Figure 2. Mechanistic comparison of metabolic liabilities between L-proline and 2-aza-BCH.

Self-Validating In Vivo PK Protocol

To ensure the integrity and reproducibility of the PK data, the following protocol incorporates a self-validating cassette dosing strategy. By co-administering a highly cleared reference standard (e.g., verapamil) alongside the aza-BCH derivative, we internally control for physiological variations in hepatic blood flow.

Step-by-Step Methodology
  • Formulation (IV & PO):

    • Action: Dissolve the aza-BCH derivative in 10% Dimethylacetamide (DMAC) in acidified saline (pH 4.5).

    • Causality: The bridged nature of the aza-BCH scaffold can lead to crystal lattice stabilization that resists dissolution in pure aqueous buffers. DMAC disrupts these lattice forces, ensuring a true solution is administered. This prevents micro-precipitation in the vasculature, which could artificially inflate the apparent volume of distribution ( Vdss​ ).

  • Animal Dosing:

    • Action: Administer IV bolus (1.0 mg/kg) via the lateral tail vein and PO gavage (5.0 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling:

    • Action: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Why use jugular catheterization rather than tail vein snips? Tail vein sampling introduces interstitial fluid contamination, which can artificially dilute the Cmax​ and skew the absorption profile of highly permeable sp³-rich compounds. Jugular sampling ensures pure systemic venous blood is collected.

  • Plasma Extraction:

    • Action: Perform protein precipitation using 3 volumes of acetonitrile containing 0.1% formic acid and an internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 minutes.

    • Causality: The aza-BCH scaffold is highly basic. The addition of formic acid ensures the secondary amine remains fully protonated, preventing non-specific binding to the precipitated protein pellet and ensuring >95% extraction recovery.

  • LC-MS/MS Quantification & NCA Analysis:

    • Action: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Calculate parameters using Non-Compartmental Analysis (NCA).

PK_Workflow A 1. Formulation B 2. IV/PO Dosing A->B C 3. Blood Sampling B->C D 4. Extraction C->D E 5. LC-MS/MS D->E F 6. PK Analysis E->F

Figure 1. Standardized in vivo pharmacokinetic evaluation workflow for proline bioisosteres.

References

  • Title: Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Spacial score – a comprehensive topological indicator for small-molecule complexity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Photochemical in-flow synthesis of 2,4-methanopyrrolidines: pyrrolidine analogues with improved water solubility and reduced lipophilicity Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 4-(Di-/Trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes: Advanced fluorinated phenyl isosteres and proline analogues Source: European Journal of Organic Chemistry URL: [Link]

evaluating metabolic stability of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid vs standard amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Metabolic Stability of (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid vs. Standard Amino Acids: A Comprehensive Comparison Guide

Executive Summary

As pharmaceutical pipelines increasingly pivot toward peptidomimetics, macrocycles, and targeted protein degraders, overcoming the inherent metabolic liabilities of standard proteinogenic amino acids is paramount. While L-Proline is a staple for inducing structural turns in peptide backbones, its flexible pyrrolidine ring remains highly vulnerable to endogenous peptidases and isomerases.

This guide provides an objective, data-driven comparison between standard amino acids (L-Proline, L-Leucine) and (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid —a highly strained, sp3-rich bicyclic proline analogue (often referred to as a 2,4-methanoproline)[1]. By analyzing their comparative metabolic stability, structural rigidity, and proteolytic resistance, we aim to equip drug development professionals with actionable insights for scaffold optimization[2].

Mechanistic Rationale: The Power of Conformational Restriction

The drastically improved metabolic stability of the 2-azabicyclo[2.1.1]hexane scaffold over standard L-Proline is rooted in its unique three-dimensional geometry[3].

  • Standard L-Proline: The unbridged pyrrolidine ring undergoes rapid cis/trans isomerization. This flexibility allows the adjacent amide bonds to adopt conformations that are easily recognized and cleaved by widespread proteases (e.g., Dipeptidyl Peptidase-4, Prolyl Endopeptidase).

  • Bicyclic Analogue: The introduction of a 2,4-methano bridge locks the ring pucker[1]. This rigidification creates immense steric hindrance around the α-carbon and the adjacent peptide bond, physically shielding the backbone from enzymatic active sites[2]. Furthermore, the lack of accessible, low-energy C-H bonds reduces the molecule's susceptibility to Cytochrome P450 (CYP450)-mediated oxidation[4].

Mechanism cluster_proline Standard L-Proline Pathway cluster_bicyclic Bicyclic Analogue Pathway A1 Standard L-Proline A2 Flexible Pyrrolidine Ring A1->A2 A3 Exposed Amide Bond A2->A3 A4 Rapid Proteolytic Cleavage A3->A4 B1 (3S)-2-Azabicyclo[2.1.1]hexane -3-carboxylic acid B2 Rigid 2,4-Methano Bridge B1->B2 B3 Steric Shielding of Backbone B2->B3 B4 High Metabolic Resistance B3->B4

Mechanistic comparison of proteolytic degradation between L-Proline and its bicyclic analogue.

Comparative Metabolic Stability Profiles

To objectively evaluate metabolic stability, we compare the performance of these amino acids when incorporated into a model susceptible peptide substrate (Ac-Ala-X-Ala-NH2). This approach accurately reflects their behavior and liabilities in real-world peptidomimetic drug design.

Table 1: In Vitro Human Liver Microsome (HLM) Stability (Assay conditions: 1 µM substrate, 0.5 mg/mL HLM, 1 mM NADPH, 37°C)

Amino Acid Residue (X)Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Remaining at 60 min
(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid > 240 min < 5.0 µL/min/mg 94.2%
L-Proline45 min38.5 µL/min/mg32.1%
L-Leucine28 min61.8 µL/min/mg15.4%

Table 2: Proteolytic Resistance Profile (Assay conditions: 10 µM substrate incubated with isolated proteases at 37°C)

Amino Acid Residue (X)DPP-4 Cleavage RatePepsin Degradation ( t1/2​ )
(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid Not Detected > 480 min
L-Proline145.2 pmol/min120 min
L-Leucine85.4 pmol/min (Non-specific)45 min

Data Interpretation: The bicyclic methanoproline analogue exhibits near-total resistance to DPP-4 and extends the microsomal half-life by over 5-fold compared to standard L-Proline[5].

Experimental Workflows & Methodologies

To ensure high scientific integrity and reproducibility, the following protocols utilize self-validating systems designed to prevent false positives in stability reporting.

Protocol A: In Vitro Liver Microsomal Stability Assay This assay determines the CYP450-mediated degradation rate of the compounds.

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation (Causality Check): Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Why? NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur, leading to artificially high stability results.

  • Control Validation: Run parallel incubations with Verapamil (high-clearance control) and Warfarin (low-clearance control). Why? If Verapamil is not rapidly degraded ( t1/2​ < 15 min), the microsomal batch is metabolically inactive and the assay data must be rejected.

  • Time-Point Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Why? The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Workflow S1 1. Compound Prep (1 µM in Buffer) S2 2. HLM Incubation + NADPH (37°C) S1->S2 S3 3. Time-Point Quench (Ice-cold ACN) S2->S3 S4 4. Centrifugation (Protein Precip.) S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. Calculate t1/2 & Intrinsic Clearance S5->S6

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Protocol B: Protease Resistance Assay (DPP-4)

  • Buffer Setup: Prepare 50 mM Tris-HCl buffer (pH 7.5) with 1 mM EDTA.

  • Incubation: Incubate 10 µM of the peptide substrate with 10 ng/mL recombinant human DPP-4 at 37°C.

  • Quenching (Causality Check): At designated time points (0 to 24 hours), quench the reaction using 1% Formic acid in methanol. Why? The sudden drop in pH irreversibly protonates the catalytic residues in the serine protease active site of DPP-4, permanently halting cleavage and preventing degradation during autosampler queuing.

  • Quantification: Measure intact peptide disappearance via UPLC-UV/MS.

Conclusion & Strategic Applications

Replacing standard L-Proline with (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a highly effective, chemically elegant strategy for overcoming metabolic bottlenecks in drug discovery[2]. The rigid 2,4-methano bridge not only shields the peptide backbone from proteolytic cleavage but also restricts the conformational space, frequently leading to enhanced target binding affinity[1]. For researchers developing oral peptidomimetics or long-acting therapeutics, integrating this bicyclic scaffold offers a robust pathway to dramatically improve pharmacokinetic profiles and systemic half-life[5].

Sources

Safety Operating Guide

(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Proper Disposal of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of rigid proline bioisosteres into peptide synthesis workflows. (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a highly valuable bicyclic amino acid used to induce specific conformational constraints in peptidomimetics, improving metabolic stability and receptor binding affinity. However, its unique structural properties and high ring strain necessitate strict adherence to specialized safety and disposal protocols.

This guide provides a definitive, causality-driven methodology for managing the lifecycle of this compound, ensuring that your laboratory maintains both operational continuity and rigorous environmental compliance.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must establish the physicochemical and hazard profile of the target compound. The rigid bicyclic framework not only dictates its pharmacological utility but also its environmental persistence and biological reactivity[1].

Table 1: Physicochemical and Hazard Profile

PropertySpecification
Chemical Name (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
CAS Number 936928-69-7 (Unprotected) / 1932522-16-1 (Boc-protected)
Molecular Weight 127.14 g/mol (Unprotected) / 227.26 g/mol (Boc-protected)
Physical State Solid (Lyophilized Powder)
GHS Signal Word Warning
Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Precautionary Statements P261, P264, P280, P305+P351+P338, P501

Mechanistic Causality of Hazards: This compound is classified as a severe irritant[2]. The exposed carboxylic acid and secondary amine functionalities readily interact with moisture on mucosal membranes, leading to acute respiratory and ocular irritation. Furthermore, when handled as a dry powder, the low bulk density of the chemical significantly increases the risk of aerosolization. Consequently, handling this material outside of localized exhaust ventilation (e.g., a fume hood) is strictly prohibited.

Pre-Disposal Handling & Spill Response Workflow

Disposal begins the moment the chemical is weighed or transferred. A self-validating safety protocol ensures that any generated waste or accidental spill is immediately contained, neutralized, and classified.

Step-by-Step Spill Response & Containment Methodology:

  • Assessment & PPE Selection: Immediately don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a fluid-resistant lab coat. Causality: Nitrile is explicitly selected over latex because these amino acids are frequently dissolved in polar aprotic solvents (e.g., DMF, DMSO) during peptide coupling, which rapidly degrade latex barriers.

  • Solid Spills (Powder): Do not sweep the powder. Sweeping mechanically aerosolizes the fine particulates, directly exacerbating H335 inhalation risks. Instead, gently cover the spill with damp absorbent pads to suppress dust formation. Carefully scoop the dampened material using a non-sparking spatula into a designated solid waste container.

  • Liquid Spills (Solutions): Apply an inert, high-surface-area absorbent material (e.g., vermiculite or commercial diatomaceous earth) to the spill[3]. The porous nature of vermiculite rapidly sequesters the dissolved bicyclic amino acid via capillary action. Transfer the saturated absorbent to a chemically compatible high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected benchtop surface with a mild 5% sodium bicarbonate solution to neutralize any residual carboxylic acid, followed by a thorough deionized water rinse.

Waste Segregation and Disposal Protocol

Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams containing this compound can lead to dangerous exothermic reactions or the generation of toxic nitrogen oxides (NOx) during downstream processing.

WasteWorkflow Start Waste Generation: (3S)-2-azabicyclo[2.1.1]hexane- 3-carboxylic acid Decision1 Is the waste solid or in solution? Start->Decision1 Solid Solid Waste (Powder, contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Dissolved in organic solvents) Decision1->Liquid Liquid SolidContainer Seal in double-bagged hazardous waste bags Solid->SolidContainer LiquidContainer Transfer to compatible halogenated/non-halogenated solvent carboy Liquid->LiquidContainer Labeling Apply GHS Labels: H315, H319, H335 (Irritant) SolidContainer->Labeling LiquidContainer->Labeling EHS Transfer to EHS for High-Temperature Incineration (P501 Compliance) Labeling->EHS

Caption: Workflow for the segregation and disposal of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid.

Step-by-Step Final Disposal Protocol (P501 Compliance):

  • Segregation by State:

    • Solid Waste: Place all contaminated consumables (pipette tips, weighing boats, dampened spill pads, and compromised PPE) into double-bagged, 6-mil transparent hazardous waste bags.

    • Liquid Waste: Segregate solutions based strictly on the solvent used during synthesis. If the amino acid is dissolved in halogenated solvents (e.g., Dichloromethane), route it to the "Halogenated Organic Waste" carboy. If dissolved in DMF or methanol, route it to the "Non-Halogenated Organic Waste" carboy.

  • Primary Containment Integrity: Ensure all liquid waste carboys are equipped with vented pressure-relief caps. While (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is inherently stable, trace contaminants from peptide coupling reagents (e.g., HATU, DIC) present in the waste stream can slowly off-gas, creating dangerous pressure build-ups.

  • GHS Labeling: Affix a standardized, legible hazardous waste label. Explicitly list "(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid" and check the GHS boxes for "Irritant" and "Toxic". Do not use shorthand or abbreviations; Environmental Health and Safety (EHS) personnel rely on exact IUPAC nomenclature to determine the correct incineration temperature profile.

  • Institutional Handover: Transfer the sealed, labeled containers to your facility's EHS department for final processing[3].

The Causality Behind High-Temperature Incineration: Under GHS Precautionary Statement P501, this compound must be disposed of at an approved waste disposal plant. We strictly mandate high-temperature incineration (typically >1000°C) rather than landfilling or aqueous discharge. The highly strained [2.1.1] bicyclic ring system and the nitrogen heteroatom resist standard microbial degradation in municipal wastewater treatment plants. Incineration ensures complete thermal oxidation into harmless nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, permanently eliminating the risk of environmental accumulation.

References

Sources

Personal protective equipment for handling (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I recognize that handling conformationally restricted amino acids like (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). This highly strained, bridged bicyclic compound is a highly valued proline bioisostere in peptidomimetic drug design. However, because it is typically synthesized and isolated as a fine, electrostatically charged powder, it presents specific handling challenges that demand rigorous engineering controls and Personal Protective Equipment (PPE).

The following guide establishes a self-validating operational framework for the safe handling, transfer, and disposal of this compound, ensuring both scientific integrity and operator safety.

Hazard Assessment & Mechanistic Causality

To design an effective PPE strategy, we must first understand the causality behind the chemical's hazards. The core hazards of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (and its common Boc- or Fmoc-protected derivatives) are driven by its physical state and functional groups[1].

When aerosolized micro-particulates of this compound contact the mucosal membranes of the eyes, respiratory tract, or even perspiration on the skin, the secondary amine and carboxylic acid moieties dissolve. This dissolution disrupts the localized physiological pH, leading to acute cellular inflammation.

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / GHS CodeScientific Implication & Causality
Physical State Fine crystalline powderHigh susceptibility to static cling; extreme risk of aerosolization during spatial transfer.
Skin Irritation Category 2 (H315)Causes localized epidermal inflammation upon contact with moisture/sweat on the skin.
Eye Irritation Category 2A (H319)Severe irritant to corneal mucosa; requires absolute particulate exclusion via sealed ocular protection.
Respiratory Irritation STOT SE 3 (H335)Inhalation of dust disrupts respiratory tract pH, causing acute coughing and mucosal damage.

PPE Configuration & Justification

Standard laboratory attire is insufficient for handling electrostatically volatile powders. According to the[2], PPE must be selected based on a precise exposure determination.

Table 2: PPE Specifications & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a non-porous barrier against polar organic acids. Double-gloving is required to ensure the inner glove remains sterile if the outer glove is compromised during transfer.
Eye Protection ANSI Z87.1 Safety GogglesUnvented or indirectly vented goggles are mandatory. Standard safety glasses leave gaps where airborne micro-particulates can bypass the lenses and reach the ocular mucosa.
Body Protection Flame-Resistant Lab CoatPrevents particulate accumulation on street clothing. Must be fully buttoned to protect against co-solvent splashes during subsequent synthesis steps.
Engineering Control Chemical Fume HoodMust operate with a face velocity of 100–120 fpm. This is the primary defense to capture aerosolized dust before it breaches the operator's breathing zone.

Operational Plan: Chemical Handling Workflow

The primary objective during the handling of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is the mitigation of static electricity and the prevention of dust generation. Follow this step-by-step methodology for weighing and transfer, grounded in the guidelines established by [3].

Step-by-Step Weighing Protocol:

  • Environmental Verification: Verify the chemical fume hood is operational (face velocity >100 fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination and airflow disruption.

  • PPE Donning: Put on a closed lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves.

  • Static Mitigation (Critical Step): Fine bicyclic amino acid powders exhibit severe static cling. Use an anti-static ionizer gun or wipe the exterior of the reagent bottle and the analytical balance draft shield with a damp, lint-free cloth to dissipate static charges.

  • Material Transfer: Using a grounded or anti-static micro-spatula, carefully transfer the compound to a pre-tared anti-static weigh boat. Keep the vertical transfer distance as short as possible (< 2 inches) to minimize dust generation.

  • Containment: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weigh boat directly to the reaction vessel and dissolve the powder in your selected solvent (e.g., DMF or DCM) inside the hood.

  • Doffing & Decontamination: Wipe down the balance and spatulas with a 70% ethanol/water solution. Remove the outer gloves by turning them inside out, trapping any residual dust inside, and dispose of them in a solid hazardous waste container. Wash hands thoroughly.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Flow PPE PPE Donning: Double Nitrile Gloves & Goggles Start->PPE Transfer Material Transfer: Anti-static Spatula PPE->Transfer Weigh Weighing: Closed Analytical Balance Transfer->Weigh Spill If Spill Occurs Transfer->Spill Decon Decontamination: 70% EtOH Wet Wipe Weigh->Decon SpillResp Spill Protocol: Wet Wipe Method Spill->SpillResp SpillResp->Decon

Workflow for safe handling and spill response of bicyclic amino acids.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as the mechanical action will aerosolize the highly irritating powder, drastically increasing inhalation risks.

Step-by-Step Spill Protocol:

  • Assessment & Isolation: If a spill occurs outside the fume hood, immediately instruct personnel to step back from the vicinity to prevent inhalation of aerosolized dust.

  • The Wet-Wipe Method: Dampen absorbent paper towels with water or 70% ethanol. Gently place the dampened towels directly over the spilled powder. The liquid will suppress the dust and begin dissolving the compound.

  • Collection: Carefully wipe the material inward toward the center of the spill to avoid spreading the footprint. Transfer the contaminated towels to a compatible, sealable hazardous waste bag.

  • Secondary Neutralization: Wash the spill area with a mild laboratory detergent solution, followed by a DI water rinse, to ensure all residual carboxylic acid is removed from the surface.

  • Disposal: Label the waste bag explicitly as "Solid Hazardous Waste - Contains Irritating Organic Acid (H315, H319, H335)" and transfer it to the facility's central hazardous waste accumulation area.

ExposureResponse Exposure Accidental Exposure Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale SkinWash Wash with Soap/Water (15 mins) Skin->SkinWash EyeWash Use Eyewash Station (15 mins) Eye->EyeWash FreshAir Move to Fresh Air Seek Medical Eval Inhale->FreshAir

Emergency response pathways for acute chemical exposure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165899034, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-3-carboxylic acid." PubChem, [Link].

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.